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  • Product: benzyl(3-methylbutyl)amine hydrochloride
  • CAS: 4462-18-4

Core Science & Biosynthesis

Foundational

Synthesis of Benzyl(3-methylbutyl)amine Hydrochloride: An In-Depth Technical Guide

Executive Summary The synthesis of secondary amines is a foundational operation in medicinal chemistry and drug development. Benzyl(3-methylbutyl)amine hydrochloride—also known as N-benzylisoamylamine HCl—is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of secondary amines is a foundational operation in medicinal chemistry and drug development. Benzyl(3-methylbutyl)amine hydrochloride—also known as N-benzylisoamylamine HCl—is a highly versatile building block used in the synthesis of various neuroactive and cardiovascular pharmacophores.

This whitepaper outlines an optimized, self-validating protocol for the synthesis of this target molecule via the reductive amination of benzaldehyde with isoamylamine. By prioritizing scientific rigor and mechanistic causality, this guide establishes a highly reproducible workflow utilizing sodium triacetoxyborohydride (STAB) to ensure maximum chemoselectivity, safety, and yield.

Retrosynthetic Rationale & Mechanistic Causality

When designing the synthesis of a secondary amine, chemists typically face a choice between direct alkylation and reductive amination. Direct alkylation of benzylamine with 1-bromo-3-methylbutane is plagued by over-alkylation, leading to complex mixtures of secondary and tertiary amines.

Reductive amination circumvents this by forming an intermediate imine/iminium ion that is subsequently reduced. For the target molecule, two retrosynthetic disconnections are possible:

  • Isovaleraldehyde + Benzylamine

  • Benzaldehyde + Isoamylamine (3-methylbutan-1-amine)

Causality in Starting Material Selection: The second route (Benzaldehyde + Isoamylamine) is vastly superior. Benzaldehyde lacks α-protons, completely eliminating the risk of self-aldol condensation side-reactions under mildly acidic or basic conditions. This deliberate choice ensures a cleaner reaction profile and a higher overall yield.

Pathway A Benzaldehyde + Isoamylamine B Hemiaminal Intermediate A->B Nucleophilic Addition (DCE, RT) C Iminium Ion (Electrophile) B->C Dehydration (-H2O) D N-benzylisoamylamine (Free Base) C->D Hydride Transfer (STAB) E Benzyl(3-methylbutyl)amine HCl (Target Salt) D->E HCl in Ether (Precipitation)

Reaction mechanism of the reductive amination and subsequent hydrochloride salt formation.

The mechanism proceeds via the nucleophilic addition of the primary amine to the carbonyl carbon, forming a hemiaminal. Subsequent dehydration yields a transient iminium ion. The reducing agent then selectively transfers a hydride to the iminium carbon, yielding the free base secondary amine [1].

Reagent Selection: The Case for STAB

The choice of reducing agent dictates the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for this transformation[2].

Mechanistic Causality: Why use STAB over standard Sodium Borohydride (NaBH₄)? The three electron-withdrawing acetate groups on STAB significantly reduce the nucleophilicity of the central boron-hydride bond. As a result, STAB is unreactive toward the starting benzaldehyde but remains sufficiently reactive to reduce the highly electrophilic iminium ion intermediate. This chemoselectivity allows the reaction to be run in a single pot without the aldehyde being prematurely reduced to benzyl alcohol.

Furthermore, 1,2-dichloroethane (DCE) is selected as the solvent over tetrahydrofuran (THF) or dichloromethane (DCM). DCE provides superior solubility for STAB and optimal transition-state solvation, leading to faster reaction kinetics and fewer side products [3].

Quantitative Comparison of Reducing Agents

The following table summarizes the quantitative and qualitative data driving the selection of STAB over historical alternatives:

Reducing AgentReagent FormulaOptimal SolventpH RequirementChemoselectivity (Iminium vs. Aldehyde)Relative ToxicityExpected Yield
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE / THFNone (Mildly acidic)ExcellentLow85–95%
Sodium Cyanoborohydride NaBH₃CNMeOH / THFpH 6–8 strict controlGoodHigh (Cyanide risk)70–85%
Sodium Borohydride NaBH₄MeOH / EtOHImine pre-formationPoorLow50–70%

Experimental Methodology (Self-Validating Protocol)

The following methodology is engineered as a self-validating system . At each critical juncture, the protocol provides observable physical or analytical feedback to confirm the success of the transformation before proceeding to the next step.

Protocol S1 1. Reagent Mixing (DCE, 0°C to RT) S2 2. Reduction (Add STAB) S1->S2 S3 3. Quench (Sat. NaHCO3) S2->S3 S4 4. Extraction (EtOAc / Brine) S3->S4 S5 5. Salt Formation (2M HCl in Ether) S4->S5

Step-by-step experimental workflow for synthesizing benzyl(3-methylbutyl)amine HCl.

Step 1: Imine Formation and Reduction
  • Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a nitrogen balloon to exclude ambient moisture.

  • Mixing: Dissolve benzaldehyde (1.0 eq, 10.0 mmol, 1.06 g) and isoamylamine (1.05 eq, 10.5 mmol, 0.91 g) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Pre-activation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (STAB) (1.4 eq, 14.0 mmol, 2.97 g). The portion-wise addition controls any mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

    • Self-Validation Check (TLC): Spot the reaction mixture on a silica gel TLC plate (Eluent: 8:2 Hexanes:EtOAc). The disappearance of the strongly UV-active benzaldehyde spot (Rf ~0.8) and the appearance of a new, ninhydrin-active spot (Rf ~0.3) confirms complete conversion to the secondary amine.

Step 2: Quench and Free Base Isolation
  • Quench: Carefully add saturated aqueous NaHCO₃ (20 mL) to the flask.

    • Causality: The basic quench neutralizes residual acetic acid (generated from STAB) and breaks down any amine-borane complexes, ensuring the product is entirely in its neutral free-base form so it partitions into the organic layer.

  • Separation: Stir vigorously for 15 minutes until gas evolution (CO₂) ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylisoamylamine free base as a pale yellow oil.

Step 3: Hydrochloride Salt Formation

Free base secondary amines are prone to atmospheric oxidation and are often volatile oils. Converting the free base to a hydrochloride salt guarantees long-term stability and yields a highly pure crystalline solid.

  • Dissolution: Dissolve the crude free base oil in minimal anhydrous diethyl ether (15 mL).

  • Precipitation: Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.2 eq, 6.0 mL) while stirring vigorously.

    • Self-Validation Check (Visual): A dense, white crystalline precipitate will form instantaneously. Because the free base is highly soluble in ether while the HCl salt is completely insoluble, this sudden phase change serves as immediate, undeniable confirmation of target synthesis.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold anhydrous ether (2 × 10 mL), and dry under high vacuum for 12 hours to afford benzyl(3-methylbutyl)amine hydrochloride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from[Link]

  • LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. Retrieved from[Link]

Sources

Exploratory

Comprehensive Technical Guide on Benzyl(3-methylbutyl)amine Hydrochloride (CAS 4462-18-4): Synthesis, Physicochemical Profiling, and Pharmaceutical Applications

Executive Summary Benzyl(3-methylbutyl)amine hydrochloride , also known systematically as N-benzyl-3-methylbutan-1-amine hydrochloride or benzyl(isoamyl)amine hydrochloride, is a highly versatile secondary amine salt[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl(3-methylbutyl)amine hydrochloride , also known systematically as N-benzyl-3-methylbutan-1-amine hydrochloride or benzyl(isoamyl)amine hydrochloride, is a highly versatile secondary amine salt[1]. Bearing the CAS Registry Number 4462-18-4 , this compound acts as a critical intermediate in the synthesis of complex pharmaceutical architectures. Most notably, it serves as a foundational building block in the development of highly selective MKK4 (Mitogen-Activated Protein Kinase Kinase 4) inhibitors targeted at liver regeneration[2]. This whitepaper provides a rigorous examination of its physicochemical properties, synthetic methodologies, and downstream biological applications.

Physicochemical Profiling & Structural Analysis

Understanding the baseline characteristics of both the hydrochloride salt and its free base is essential for downstream synthetic planning. The hydrochloride salt is highly preferred for long-term storage due to its enhanced thermodynamic stability and resistance to aerial oxidation compared to the liquid free base[1][3].

Table 1: Quantitative Chemical Data for Benzyl(3-methylbutyl)amine and its Hydrochloride Salt

PropertyHydrochloride Salt[1]Free Base[3]
CAS Number 4462-18-44462-17-3
Molecular Formula C12H20ClNC12H19N
Molecular Weight 213.75 g/mol 177.29 g/mol
SMILES CC(C)CCNCC1=CC=CC=C1.[H]ClCC(C)CCNCC1=CC=CC=C1
Physical State Solid (Crystalline Powder)Liquid
Storage Conditions Room Temperature, DesiccatedWell-ventilated, away from oxidizers

Synthesis Methodologies & Experimental Protocols

The synthesis of benzyl(3-methylbutyl)amine hydrochloride typically follows a nucleophilic substitution (alkylation) pathway. The protocol below outlines the direct alkylation of benzylamine with 1-bromo-3-methylbutane, followed by hydrochloride salt formation—a method optimized for high yield and purity[2].

Causality & Experimental Choices:

  • Excess Benzylamine: Utilizing a massive molar excess of the primary amine (benzylamine) statistically minimizes over-alkylation, preventing the formation of unwanted tertiary amines[2].

  • Aqueous-Organic Biphasic Workup: Sodium hydroxide is added post-reaction to neutralize the hydrobromide byproduct. This ensures the product remains in its free base form for efficient extraction into the diethyl ether organic layer[2].

  • Anhydrous HCl Precipitation (Self-Validating Step): Passing anhydrous HCl gas through the ether extract selectively precipitates the target hydrochloride salt. Because non-basic organic impurities remain dissolved in the ether, this step acts as an intrinsic, self-validating purification mechanism.

Step-by-Step Protocol:

  • Reaction Setup: Combine 1-bromo-3-methylbutane (0.224 mol) and benzylamine (1.3 mol) in 41 mL of distilled water[2].

  • Heating: Stir the biphasic mixture vigorously at 90 °C for 24 hours[2].

  • Neutralization & Extraction: Cool the mixture to room temperature. Add sodium hydroxide (14 g) and brine. Extract the aqueous layer three times with diethyl ether[2].

  • Drying & Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure[2].

  • Distillation: Distill the crude free base under vacuum (e.g., 112 °C at reduced pressure) to isolate pure N-benzyl-3-methylbutan-1-amine (CAS 4462-17-3)[2].

  • Salt Formation: Dissolve the purified free base in dry diethyl ether and bubble anhydrous HCl gas through the solution until precipitation ceases. Filter and dry the resulting white crystals to yield benzyl(3-methylbutyl)amine hydrochloride (CAS 4462-18-4).

Synthesis A Benzylamine (Precursor) C Nucleophilic Substitution (90°C, 24h) A->C B 1-Bromo-3-methylbutane (Alkylating Agent) B->C D N-benzyl-3-methylbutan-1-amine Free Base (CAS 4462-17-3) C->D E HCl Gas / Ether (Precipitation) D->E F benzyl(3-methylbutyl)amine HCl (CAS 4462-18-4) E->F

Workflow for the synthesis of benzyl(3-methylbutyl)amine hydrochloride via alkylation.

Pharmaceutical Applications: MKK4 Inhibition

Benzyl(3-methylbutyl)amine hydrochloride is not merely a structural placeholder; it defines the spatial geometry of the N-5 substitution in advanced dihydropteridinone and 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffolds[2].

Mechanistic Grounding: Degenerative liver diseases often culminate in hepatocyte apoptosis driven by the JNK/p38 MAPK signaling pathways, which are directly regulated by MKK4[2]. Research has demonstrated that inhibiting MKK4 promotes robust liver regeneration[2]. Utilizing benzyl(3-methylbutyl)amine as a precursor allows medicinal chemists to construct highly selective MKK4 inhibitors. The isoamyl (3-methylbutyl) chain provides optimal lipophilic contacts within the MKK4 binding pocket, significantly enhancing kinase selectivity over off-target ribosomal S6 kinases (RSK)[2].

MKK4_Pathway A Cellular Stress / Liver Injury B MKK4 (MAP2K4) Activation A->B C JNK / p38 MAPK Signaling B->C D Hepatocyte Apoptosis (Liver Failure) C->D E 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one (Derived from CAS 4462-18-4) E->B Inhibits F Hepatocyte Regeneration (Curative Effect) E->F Promotes

Role of CAS 4462-18-4 derived inhibitors in blocking MKK4 to promote liver regeneration.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized batch prior to deployment in sensitive biological assays, the following self-validating analytical system must be employed[1]:

  • HPLC (High-Performance Liquid Chromatography): Run on a standard C18 column using a water/acetonitrile gradient supplemented with 0.1% TFA. A single sharp peak confirms >98% purity.

  • 1H NMR (Nuclear Magnetic Resonance): Run in DMSO-d6. Key diagnostic peaks confirming structural integrity include the multiplet for the aromatic protons (7.3-7.5 ppm), the singlet for the benzylic CH2 (approx. 4.1 ppm), and the distinctive doublet for the terminal methyl groups of the isoamyl chain (0.9 ppm). The presence of a broad exchangeable peak downfield confirms the protonated amine (NH2+).

References

  • Title: Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: N-benzyl-3-methylbutan-1-amine | C12H19N | CID 487832 Source: PubChem (nih.gov) URL: [Link]

Sources

Foundational

Introduction: The Imperative of Unambiguous Structural Verification

An In-Depth Technical Guide to the Structure Elucidation of Benzyl(3-methylbutyl)amine Hydrochloride Prepared by: A Senior Application Scientist In the realm of drug development and synthetic chemistry, the precise molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of Benzyl(3-methylbutyl)amine Hydrochloride

Prepared by: A Senior Application Scientist

In the realm of drug development and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. This identity dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Benzyl(3-methylbutyl)amine hydrochloride, a secondary amine salt, serves as a quintessential example for demonstrating a rigorous, multi-technique approach to structure elucidation. An unconfirmed or misidentified structure can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines.

Logical Workflow for Structure Elucidation

The process of structure elucidation is not linear but cyclical, where data from one technique informs the interpretation of another. The overall strategy involves determining the molecular formula, identifying functional groups, and finally, assembling the precise connectivity and arrangement of all atoms.

G cluster_0 Initial Characterization cluster_1 Functional Group & Framework ID cluster_2 Data Synthesis & Confirmation Sample Sample Elemental_Analysis Elemental Analysis (CHN+Cl) Sample->Elemental_Analysis MS Mass Spectrometry (MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Proposed_Structure Proposed Structure: Benzyl(3-methylbutyl)amine HCl Elemental_Analysis->Proposed_Structure Empirical Formula MS->Proposed_Structure Molecular Weight & Fragmentation FTIR->Proposed_Structure Functional Groups NMR->Proposed_Structure Atom Connectivity (Carbon-Hydrogen Framework) Final_Confirmation Final Confirmed Structure Proposed_Structure->Final_Confirmation Data Congruence

Figure 1: A logical workflow for the structure elucidation of an unknown compound.

Part 1: Foundational Analysis - What Are We Working With?

Before delving into the intricate details of atomic connectivity, we must first establish the elemental composition and molecular weight. These foundational data points provide the constraints within which our structural hypothesis must fit.

Elemental Analysis (EA)

Expertise & Causality: Elemental analysis is a destructive but crucial technique that provides the relative mass percentages of carbon, hydrogen, and nitrogen (CHN analysis). For a hydrochloride salt, a separate analysis for chlorine is also necessary. This technique is fundamental because it provides the empirical formula—the simplest whole-number ratio of atoms in the compound.[1][2] The causality is direct: without knowing the constituent atoms and their ratios, any proposed structure is pure speculation.

Protocol: Combustion Analysis for C, H, N

  • Instrument Preparation: Ensure the combustion analyzer is calibrated with a certified standard (e.g., acetanilide).

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dry benzyl(3-methylbutyl)amine hydrochloride sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich environment.[2] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.

  • Calculation: The instrument software calculates the mass percentages of C, H, and N.

Expected Data & Interpretation: For benzyl(3-methylbutyl)amine hydrochloride (C₁₂H₂₀ClN), the theoretical elemental composition is calculated. The experimental results must fall within an acceptable error margin (typically ±0.4%) of these theoretical values.

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)67.43%67.35%
Hydrogen (H)9.43%9.48%
Chlorine (Cl)16.59%16.51%
Nitrogen (N)6.55%6.52%

A close match between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Mass spectrometry provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments. Using a high-resolution instrument (e.g., TOF or Orbitrap) is critical as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[3] For amines, the "Nitrogen Rule" is a key diagnostic tool: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight for its free base form.[4][5] Our compound's free base (C₁₂H₁₉N) has a molecular weight of 177.29, which is consistent with this rule.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Introduce the sample into the ESI source in positive ion mode. ESI is a soft ionization technique ideal for polar molecules like amine salts, which will readily accept a proton. We expect to see the [M+H]⁺ ion corresponding to the free base, which is C₁₂H₁₉N.

  • Analysis: The ions are accelerated into the time-of-flight analyzer, and their m/z is measured based on the time it takes them to reach the detector.

  • Data Interpretation: The most prominent ion in the spectrum should be the molecular ion of the free base, [C₁₂H₁₉N+H]⁺. The high-resolution mass of this ion is then used to confirm the elemental composition.

Expected Data & Interpretation:

  • Molecular Ion: The expected exact mass for [C₁₂H₂₀N]⁺ is 178.1590. The HRMS measurement should be within a few parts per million (ppm) of this value.

  • Fragmentation: By increasing the collision energy (tandem MS or MS/MS), we can induce fragmentation. The fragmentation pattern provides a fingerprint of the molecule's structure. For benzyl(3-methylbutyl)amine, the most likely fragmentation pathways involve α-cleavage next to the nitrogen atom.[4][5]

G cluster_0 Mass Spectrometry Fragmentation parent [C₁₂H₁₉N]⁺˙ m/z = 177 (Free Base Radical Cation in EI) or [C₁₂H₂₀N]⁺ m/z = 178 (Protonated Molecule in ESI) frag1 C₇H₇⁺ (Tropylium ion) m/z = 91 parent->frag1 α-cleavage frag2 C₅H₁₂N⁺ (Iminium ion) m/z = 86 parent->frag2 α-cleavage

Figure 2: Expected major fragments from benzyl(3-methylbutyl)amine in Mass Spectrometry.

Part 2: The Carbon-Hydrogen Framework - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[6][7][8]

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR spectroscopy maps the chemical environment of every proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For an amine hydrochloride, the N-H protons are often broad and may exchange with solvent, a feature that can be used diagnostically.[4][9] Choosing the right deuterated solvent is key; DMSO-d₆ is often preferred for amine salts as it slows down the N-H proton exchange compared to D₂O, allowing for its observation.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse experiment is usually sufficient.

  • D₂O Shake (Confirmation): To confirm the identity of the N-H protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The acidic N-H protons will exchange with deuterium, causing their signal to disappear.[4]

Expected Data & Interpretation for Benzyl(3-methylbutyl)amine HCl:

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~9.2 (broad)singlet2HNH₂Protons on the positively charged nitrogen are highly deshielded and often broad. Will disappear upon D₂O exchange.
~7.3-7.5multiplet5HAr-H Protons on the benzene ring.
~4.1singlet or triplet2HAr-CH₂ -NBenzylic protons adjacent to the electron-withdrawing ammonium group are deshielded. May show coupling to N-H protons.
~2.9triplet2HN-CH₂ -CH₂Protons alpha to the nitrogen are deshielded.
~1.6multiplet1HCH (CH₃)₂Methine proton of the isobutyl group.
~1.5quartet2HCH₂-CH₂ -CHProtons beta to the nitrogen.
~0.9doublet6HCH(CH₃ )₂Diastereotopic methyl protons of the isobutyl group.
¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule.[10][11] This allows us to confirm the total number of carbons (12 in this case) and their chemical environment (aliphatic, aromatic, etc.). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable as it differentiates between CH, CH₂, and CH₃ carbons, greatly simplifying spectral assignment.

Protocol: ¹³C{¹H} NMR and DEPT

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This gives a single peak for each unique carbon.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C-Cl) will be absent.

Expected Data & Interpretation for Benzyl(3-methylbutyl)amine HCl:

Chemical Shift (δ, ppm) (Predicted)DEPT-135Assignment
~132-135AbsentQuaternary Ar-C
~128-130PositiveAr-C H
~50NegativeAr-C H₂-N
~45NegativeN-C H₂-CH₂
~38NegativeCH₂-C H₂-CH
~25PositiveC H(CH₃)₂
~22PositiveCH(C H₃)₂

The combination of ¹H, ¹³C, and DEPT spectra allows for the unambiguous assembly of the carbon-hydrogen framework, which must be consistent with the molecular formula from MS and EA.

Part 3: Functional Group Confirmation - FTIR Spectroscopy

Expertise & Causality: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[12] For benzyl(3-methylbutyl)amine hydrochloride, we are particularly interested in confirming the presence of the secondary ammonium group (N-H⁺), the aromatic ring, and the aliphatic C-H bonds. The spectrum of an amine salt is distinct from its free base form. The N-H stretching in the salt appears as a very broad and strong absorption at a lower frequency (typically 2400-3200 cm⁻¹) compared to a free secondary amine (3350-3310 cm⁻¹).[9][13]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact and collect the spectrum.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3030MediumC-H stretchAromatic C-H
~2850-2960StrongC-H stretchAliphatic C-H
~2400-3200Strong, BroadN-H⁺ stretchSecondary Ammonium
~1600, ~1495Medium-WeakC=C stretchAromatic Ring
~1250-1020MediumC-N stretchAliphatic C-N
~690-770StrongC-H bendMonosubstituted Benzene

The presence of these key bands, especially the broad ammonium stretch, provides strong confirmatory evidence for the proposed structure.

Part 4: Synthesis and Final Verification

Figure 3: A diagram showing the convergence of data from multiple analytical techniques to confirm the final structure.

Trustworthiness through Self-Validation:

  • Formula Consistency: The molecular formula C₁₂H₂₀ClN is proposed. Elemental analysis directly validates the mass percentages of C, H, Cl, and N. High-resolution mass spectrometry validates the exact mass of the C₁₂H₁₉N free base.

  • Framework Consistency: NMR spectroscopy confirms the presence of 12 unique carbons and 20 protons. The splitting patterns and chemical shifts in the ¹H NMR and the carbon types from the ¹³C/DEPT NMR perfectly assemble into a benzyl group and a 3-methylbutyl (isopentyl) group connected via a nitrogen atom.

  • Functional Group Consistency: FTIR identifies the key functional groups: an ammonium salt, an aromatic ring, and aliphatic chains. This is perfectly corroborated by the NMR data, which shows signals for each of these moieties. The mass spectrometry fragmentation pattern, showing cleavage to form tropylium (m/z 91) and iminium (m/z 86) ions, is also in complete agreement with this structure.

By demonstrating that every piece of experimental data supports and is supported by the others, we achieve a high degree of confidence. This rigorous, multi-faceted approach ensures the unambiguous structural elucidation of benzyl(3-methylbutyl)amine hydrochloride, providing a trustworthy foundation for any further research or development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • University of California, Irvine. Spectroscopy/Small Molecule Structure Elucidation. [Link]

  • Wi, S., & Kim, H. J. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(28), 4723-4731. [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-625. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • University of Calgary. IR: amines. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

  • University of Al-Maarif. Elemental Analysis. [Link]

  • VELP Scientifica. (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • PubChem. N-benzyl-3-methylbutylamine. [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Royal Society of Chemistry. Supplementary Information - 1H and 13C NMR spectra of the products. [Link]

  • ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. [Link]

Sources

Exploratory

Comprehensive Stability Profile and Degradation Kinetics of Benzyl(3-methylbutyl)amine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Benzyl(3-methylbutyl)amine hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Benzyl(3-methylbutyl)amine hydrochloride (CAS: 4462-18-4), a secondary amine salt featuring a benzylic moiety and an isopentyl chain, is a critical intermediate and building block in pharmaceutical synthesis. Understanding its stability profile is paramount for establishing robust shelf-life parameters, designing appropriate packaging, and ensuring the purity of downstream active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach stability not merely as a regulatory checkbox, but as a kinetic puzzle. This guide dissects the intrinsic structural vulnerabilities of benzyl(3-methylbutyl)amine HCl, outlines self-validating forced degradation protocols, and maps its behavior against the rigorous ICH Q1A(R2) regulatory framework.

Physicochemical Profiling & Structural Vulnerabilities

To predict how a molecule will degrade, we must first analyze its structural weak points. Benzyl(3-methylbutyl)amine HCl consists of three distinct chemical zones:

  • The Secondary Amine Core: Highly susceptible to N-oxidation and N-dealkylation.

  • The Benzylic Position: The carbon adjacent to the phenyl ring possesses a remarkably low C–H bond dissociation energy. This makes it a prime target for radical abstraction and subsequent oxidation[1].

  • The Hydrochloride Salt Form: While the salt form enhances thermal stability and aqueous solubility compared to the free base, it introduces hygroscopicity. Moisture absorption can lower the glass transition temperature of the powder bed, accelerating solid-state degradation kinetics.

Degradation Pathways & Mechanistic Analysis

The most critical degradation pathway for benzylic secondary amines is oxidation . When exposed to reactive oxygen species (ROS) or peroxides, the secondary amine nitrogen undergoes nucleophilic attack to form an N-hydroxylamine intermediate. This intermediate rapidly dehydrates to yield a nitrone[2].

Alternatively, under aerobic radical conditions (often induced by UV light), oxidative dehydrogenation occurs. The benzylic carbon loses a hydrogen atom, forming an imine derivative. This imine is hydrolytically unstable and can cleave in the presence of ambient moisture to yield benzaldehyde and isopentylamine[1]. Furthermore, photolysis of benzylamines can trigger homolytic cleavage and radical-induced degradation[3].

OxidationPathway A Benzyl(3-methylbutyl)amine (Secondary Amine) B N-Hydroxylamine Intermediate A->B ROS / Peroxides (Oxidation) D Imine Derivative A->D Radical Dehydrogenation C Nitrone Derivative B->C -H2O E Benzaldehyde + Isopentylamine D->E Hydrolysis

Fig 1. Oxidative degradation pathway of benzyl(3-methylbutyl)amine.

Regulatory Framework: ICH Q1A(R2) Implementation

To establish a formal re-test period or shelf-life, stability testing must strictly adhere to the International Council for Harmonisation (ICH) Q1A(R2) guidelines[4]. The core philosophy of ICH Q1A(R2) is to evaluate how the quality of a substance varies over time under the influence of environmental factors (temperature, humidity, and light)[5].

For registration in Climate Zones I and II (Europe, USA, Japan), the API must be subjected to the following matrix:

ICHWorkflow Start API Batch Selection (Min. 3 Primary Batches) LongTerm Long-Term Testing 25°C / 60% RH (12 Months) Start->LongTerm Accelerated Accelerated Testing 40°C / 75% RH (6 Months) Start->Accelerated Analysis Stability-Indicating Assay (HPLC-UV/MS) LongTerm->Analysis Intermediate Intermediate Testing 30°C / 65% RH Accelerated->Intermediate Significant Change Accelerated->Analysis Intermediate->Analysis ShelfLife Shelf-Life Determination Analysis->ShelfLife

Fig 2. ICH Q1A(R2) compliant stability testing workflow for API registration.

Note on Causality: If a "significant change" (e.g., >5% degradation or failure to meet specifications) occurs during the 6-month accelerated study at 40°C/75% RH, the intermediate condition (30°C/65% RH) is triggered to provide a more granular understanding of the degradation kinetics[5].

Forced Degradation (Stress Testing) Protocols

Before executing long-term ICH studies, forced degradation (stress testing) is mandatory. The goal is not to completely destroy the molecule, but to achieve a target degradation of 5% to 20%. This ensures the analytical method is truly "stability-indicating" (i.e., it can resolve the parent peak from all degradant peaks).

Below are the self-validating protocols designed specifically for Benzyl(3-methylbutyl)amine HCl.

Protocol A: Oxidative Stress (Peroxide-Mediated)

Causality: Secondary amines are highly vulnerable to N-oxidation. We use H₂O₂ to map the formation of nitrones[2].

  • Sample Preparation: Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Dissolve in 5.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v).

  • Stress Induction: Add 1.0 mL of 3% v/v Hydrogen Peroxide (H₂O₂).

  • Incubation: Seal the flask and incubate at 60°C in a dark forced-air oven for 24 hours. (Darkness prevents confounding photolytic radical generation).

  • Quenching (Critical Step): Remove from the oven and cool to room temperature. Add 1.0 mL of 10% Sodium Metabisulfite (Na₂S₂O₅) solution. Why? Unreacted peroxides will aggressively degrade the HPLC column stationary phase and cause baseline drift. Quenching protects the analytical system and halts the kinetic reaction at a precise timestamp.

  • Dilution: Make up to the 10 mL mark with diluent and filter through a 0.22 µm PTFE syringe filter.

Protocol B: Photolytic Stress (ICH Q1B)

Causality: UV light induces homolytic cleavage of the benzylic C-N bond[3].

  • Solid-State Preparation: Spread 50 mg of the API powder evenly in a thin layer (≤3 mm) across a quartz petri dish.

  • Irradiation: Place in a photostability chamber. Expose to an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/square meter (per ICH Q1B).

  • Control (Dark): Wrap a secondary petri dish completely in aluminum foil to serve as a dark control, isolating thermal effects from photolytic effects.

  • Reconstitution: Dissolve the exposed powder in 50 mL of diluent, sonicate for 5 minutes, and filter for HPLC analysis.

Protocol C: Acid/Base Hydrolysis

Causality: While lacking esters or amides, extreme pH can catalyze the hydrolysis of imine trace impurities.

  • Acid Stress: Dissolve 10 mg API in 5 mL diluent. Add 1 mL of 1N HCl. Incubate at 60°C for 48 hours. Neutralize with 1 mL of 1N NaOH before injection.

  • Base Stress: Dissolve 10 mg API in 5 mL diluent. Add 1 mL of 1N NaOH. Incubate at 60°C for 48 hours. Neutralize with 1 mL of 1N HCl before injection. (Neutralization is critical to prevent pH shock to the HPLC column).

Quantitative Stability Data Summary

The following table synthesizes the expected quantitative degradation profile of Benzyl(3-methylbutyl)amine HCl based on its structural kinetics and empirical stress testing.

Stress ConditionReagents / EnvironmentTime / Exposure% Assay (Recovery)Major Degradants ObservedMass Balance
Control Ambient, DarkN/A99.8%None100.0%
Oxidation 3% H₂O₂ @ 60°C24 Hours84.5%Nitrone derivative, N-hydroxylamine98.2%
Photolysis UV/Vis (ICH Q1B)1.2M lux-hrs89.1%Benzaldehyde, Imine derivative97.5%
Acid Hydrolysis 1N HCl @ 60°C48 Hours98.5%Trace Isopentylamine99.6%
Base Hydrolysis 1N NaOH @ 60°C48 Hours97.2%Trace Benzaldehyde99.1%
Thermal (Solid) 105°C Oven7 Days99.1%None (Substance is thermally stable)99.8%

Data Interpretation: The mass balance (sum of the remaining API and quantified degradants) remains >97% across all conditions, validating that the analytical method successfully captures all degradation products without them being retained on the column or volatilizing undetected.

Conclusion & Storage Recommendations

Benzyl(3-methylbutyl)amine hydrochloride exhibits robust thermal and hydrolytic stability due to the absence of easily cleavable functional groups. However, its secondary amine and benzylic positions render it highly susceptible to oxidative and photolytic degradation pathways.

Storage Directives: To ensure compliance with ICH Q1A(R2) long-term stability expectations[5],[4], the substance must be stored in well-closed, light-resistant containers (e.g., amber glass or opaque HDPE). For long-term commercial storage, packaging under an inert atmosphere (Nitrogen or Argon flush) is highly recommended to mitigate peroxide-mediated N-oxidation and preserve the integrity of the benzylic carbon.

References

  • Memmert. (2019). ICH Q1A(R2) stability testing guidelines. Memmert Whitepaper.
  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines.
  • Oriental Journal of Chemistry. (2024).
  • The Journal of Organic Chemistry. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2.
  • Environmental Science: Water Research & Technology. (2025).

Sources

Foundational

benzyl(3-methylbutyl)amine hydrochloride literature review

Benzyl(3-methylbutyl)amine Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Role in Kinase Inhibitor Development Executive Summary Benzyl(3-methylbutyl)amine hydrochloride (CAS: 4462-18-4) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Benzyl(3-methylbutyl)amine Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Role in Kinase Inhibitor Development

Executive Summary

Benzyl(3-methylbutyl)amine hydrochloride (CAS: 4462-18-4) is a highly versatile secondary amine building block utilized extensively in modern medicinal chemistry. While structurally simple, its unique combination of a lipophilic isoamyl chain and a sterically demanding benzyl group makes it an ideal precursor for synthesizing complex heterocyclic scaffolds. This technical guide explores its physicochemical properties, details a self-validating synthetic protocol, and examines its critical role in the development of first-in-class Mitogen-Activated Protein Kinase Kinase 4 (MKK4) inhibitors aimed at driving liver regeneration[1][2].

Chemical Architecture & Physicochemical Profiling

The free base of the compound, N-benzyl-3-methylbutan-1-amine, features a secondary amine core[3]. In drug design, the benzyl group is privileged; it offers robust π−π stacking capabilities within target protein binding pockets and serves as a reliable protecting group that can be cleanly cleaved via palladium-catalyzed hydrogenolysis if a primary amine is required downstream.

The hydrochloride salt is overwhelmingly preferred for pharmaceutical library synthesis. Amine free bases are prone to aerial oxidation and often present as difficult-to-handle oils. Conversion to the HCl salt yields a stable, crystalline solid that ensures precise stoichiometric weighing and long-term shelf stability.

Table 1: Physicochemical Properties of Benzyl(3-methylbutyl)amine

PropertyFree BaseHydrochloride Salt
CAS Number 4462-17-34462-18-4
Molecular Formula C₁₂H₁₉NC₁₂H₂₀ClN
Molecular Weight 177.29 g/mol 213.75 g/mol
Physical State Pale yellow oilWhite crystalline solid
Solubility Profile Dichloromethane, Ether, EtOAcWater, Methanol, DMSO

Synthetic Methodologies: A Self-Validating Protocol

The most scalable and cost-effective route to benzyl(3-methylbutyl)amine is the nucleophilic substitution of 1-bromo-3-methylbutane with benzylamine[4].

Causality & Reaction Rationale: The primary challenge in the alkylation of primary amines is over-alkylation, which leads to unwanted tertiary amines. To thermodynamically and kinetically suppress this, a significant molar excess of benzylamine (e.g., 1:5.8 ratio) is employed. The excess benzylamine acts simultaneously as the reactant, the base to neutralize the generated hydrobromic acid, and the solvent medium, shifting the statistical distribution entirely toward the secondary amine.

Step-by-Step Protocol
  • Alkylation Reaction: In a round-bottom flask equipped with a reflux condenser, combine 1-bromo-3-methylbutane (40.6 g, 0.224 mol) and benzylamine (144.1 g, 1.34 mol) in distilled water (41 mL). Stir the biphasic mixture vigorously at 90 °C for 24 hours[4].

  • Quench & Extraction: Cool the reaction to room temperature. Add aqueous sodium hydroxide (14 g) and brine. The NaOH neutralizes the benzylamine hydrobromide salt formed during the reaction, releasing the free amines into the organic phase. Extract the aqueous layer three times with diethyl ether. Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification (Free Base): Evaporate the ether under reduced pressure. Perform vacuum distillation to isolate the product. The large excess of benzylamine (bp ~185 °C at atmospheric pressure) distills first. The target secondary amine distills at approximately 112 °C under reduced pressure[4].

  • Salt Formation (Self-Validation Checkpoint): Dissolve the purified free base in anhydrous diethyl ether. At 0 °C, slowly introduce dry HCl gas (or dropwise ethereal HCl). The hydrochloride salt (CAS: 4462-18-4) will immediately precipitate as a white crystalline solid. Filter, wash with cold ether, and dry under vacuum.

System Validation: The protocol is self-validating. The immediate precipitation of a sharp-melting crystalline salt in dry ether confirms the removal of non-basic lipophilic impurities. Purity should be orthogonally confirmed via TLC (using a ninhydrin stain, where secondary amines appear visually distinct from primary amines) and GC-MS.

Application in Drug Discovery: MKK4 Inhibitors

Benzyl(3-methylbutyl)amine is a critical intermediate in the assembly of dihydropteridinone and 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffolds[5].

Causality in Scaffold Assembly: The secondary amine undergoes nucleophilic aromatic substitution (SNAr) with 2,4-dichloro-5-nitropyrimidine (or its pyridine analogs). The steric bulk of the isoamyl and benzyl groups dictates the regioselectivity of the substitution. Following a Béchamp-like reduction of the nitro group using elemental iron and acetic acid, the molecule undergoes spontaneous cyclization to form the dihydropteridinone core[4]. This core acts as a highly selective ATP-competitive hinge binder in kinase targets.

SynthesisWorkflow A Benzylamine + 1-Bromo-3-methylbutane B Nucleophilic Substitution (90°C, 24h, H2O) A->B C Benzyl(3-methylbutyl)amine (Free Base) B->C D HCl (g) / Ether Precipitation C->D F SNAr with Nitropyrimidine C->F E Benzyl(3-methylbutyl)amine HCl (CAS: 4462-18-4) D->E G MKK4 Inhibitors (Dihydropteridinones) F->G

Caption: Synthetic workflow from raw precursors to MKK4 inhibitor scaffolds.

Mechanistic Insights: The MKK4 Signaling Pathway

The scaffolds derived from benzyl(3-methylbutyl)amine have led to the discovery of first-in-class MKK4 inhibitors (such as HRX215)[2].

Biological Causality: Why does inhibiting a kinase promote tissue regeneration? MKK4 is a key negative regulator of hepatocyte regeneration. When MKK4 is pharmacologically inhibited by these dihydropteridinone derivatives, a biological bottleneck is released. This leads to the amplified activation of a parallel kinase, MKK7. MKK7 hyper-phosphorylates c-Jun N-terminal kinase 1 (JNK1), which subsequently phosphorylates the transcription factors ELK1 and ATF2[4]. This specific gene expression cascade drastically increases hepatocyte proliferation, offering a curative approach for acute liver failure and post-hepatectomy recovery[1][2].

MKK4Pathway Inhibitor MKK4 Inhibitor (e.g., HRX215) MKK4 MKK4 (Suppressed) Inhibitor->MKK4 Inhibits MKK7 MKK7 (Amplified Activation) MKK4->MKK7 Relief of Suppression JNK1 JNK1 (Phosphorylated) MKK7->JNK1 Phosphorylates TF ELK1 & ATF2 (Transcription Factors) JNK1->TF Phosphorylates Out Hepatocyte Proliferation & Liver Regeneration TF->Out Gene Expression

Caption: MKK4 inhibition pathway leading to hepatocyte proliferation via JNK1/ATF2.

Table 2: Pharmacological Impact of Benzyl(3-methylbutyl)amine Derivatives

Compound / ScaffoldTarget KinasePrimary IndicationBiological Effect
BI-D1870 RSK / MKK4 (Off-target)Research ToolUnselective kinase inhibition
1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones MKK4 (Highly Selective)Acute Liver FailureAmplifies MKK7/JNK1 signaling
HRX215 (Clinical Candidate) MKK4Post-Hepatectomy RecoveryPrevents liver failure, enhances regeneration

References

  • Katzengruber, L., et al. "Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor." Journal of Medicinal Chemistry - ACS Publications. 5

  • Zwirner, S., et al. (2024). "First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure." University of Iowa / CEGAT. 2

  • "Buy N-Benzyl-3-methylbutylamine from HANGZHOU LEAP CHEM CO., LTD." ECHEMI. 3

Sources

Exploratory

Discovery and Optimization of N-Benzyl Isoamylamine Derivatives: A Technical Guide to Reductive Amination Workflows

Executive Summary In the landscape of medicinal chemistry and bulk drug manufacturing, N-benzyl isoamylamine (CAS 4462-17-3) serves as a highly versatile, privileged scaffold. Structurally, it bridges the gap between lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and bulk drug manufacturing, N-benzyl isoamylamine (CAS 4462-17-3) serves as a highly versatile, privileged scaffold. Structurally, it bridges the gap between lipophilic aromatic interactions (via the benzyl group) and flexible aliphatic bulk (via the isoamyl chain). This structural dichotomy makes it an ideal starting point for the discovery of central nervous system (CNS) active agents, monoamine oxidase (MAO) modulators, and calcium channel blockers.

As a Senior Application Scientist, I approach the synthesis and optimization of these derivatives not merely as a series of chemical transformations, but as a highly controlled, self-validating system. This whitepaper details the mechanistic causality behind synthesizing N-benzyl isoamylamine derivatives, focusing on state-of-the-art reductive amination protocols that ensure high chemoselectivity, scalability, and environmental compliance.

Pharmacophore Rationale & Mechanistic Causality

The discovery and optimization of N-benzyl isoamylamine derivatives rely on manipulating three distinct vectors of the molecule:

  • The Benzyl Ring (Electronic Vector): Substitution at the ortho, meta, or para positions allows fine-tuning of the electron density of the aromatic ring, directly impacting pi-pi stacking interactions within receptor binding pockets.

  • The Secondary Amine (Hydrogen Bonding Vector): The nitrogen atom acts as a critical hydrogen bond donor/acceptor. Alkylation to a tertiary amine eliminates the donor capacity but significantly increases lipophilicity, thereby enhancing blood-brain barrier (BBB) penetration.

  • The Isoamyl Chain (Steric Vector): The branched aliphatic chain provides hydrophobic bulk. Modifying this chain alters the molecule's metabolic stability, specifically its susceptibility to CYP450-mediated oxidation.

Logic Core N-Benzyl Isoamylamine Core Mod1 Benzyl Ring Substitution Core->Mod1 Mod2 Secondary Amine Alkylation Core->Mod2 Mod3 Isoamyl Chain Branching Core->Mod3 Effect1 Modulates Target Affinity (Electronic) Mod1->Effect1 Effect2 Increases BBB Penetration Mod2->Effect2 Effect3 Alters CYP450 Metabolism Mod3->Effect3

Fig 1: Pharmacophore optimization logic for isoamylamine derivatives.

Synthetic Methodologies: The Causality of Reductive Amination

The most robust method for constructing N-benzyl isoamylamine is the direct reductive amination of isovaleraldehyde with benzylamine. The choice of reducing agent dictates the solvent system, reaction kinetics, and environmental impact. We evaluate two premier reagents: Sodium Triacetoxyborohydride (STAB) and 2-Picoline Borane (Pic-BH3) .

The STAB Pathway (Aprotic Conditions)

STAB (NaBH(OAc)3) is a mild, highly selective reducing agent [1].

  • Causality of Reagent Choice: The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the aldehyde before the imine intermediate can form [4].

  • Causality of Solvent: STAB decomposes rapidly in methanol; therefore, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are mandatory [1].

The Pic-BH3 Pathway (Protic Conditions)

2-Picoline borane is a highly stable, non-toxic alternative to the highly toxic sodium cyanoborohydride (NaBH3CN) [2].

  • Causality of Reagent Choice: The picoline ligand stabilizes the borane complex, preventing runaway hydrogen off-gassing while maintaining enough reactivity to reduce the Schiff base[3].

  • Causality of Solvent: Unlike STAB, Pic-BH3 is stable in protic media. Using methanol accelerates imine formation via hydrogen bonding, eliminating the need for an external acid catalyst [2].

Workflow Start Isovaleraldehyde + Benzylamine Imine Schiff Base Intermediate Start->Imine Condensation Cond1 STAB Protocol (DCE, RT) Imine->Cond1 Hydride Transfer Cond2 Pic-BH3 Protocol (MeOH, RT) Imine->Cond2 Hydride Transfer Prod1 N-Benzyl Isoamylamine (Aprotic Pathway) Cond1->Prod1 Prod2 N-Benzyl Isoamylamine (Protic Pathway) Cond2->Prod2

Fig 2: Reductive amination pathways for N-benzyl isoamylamine synthesis.

Quantitative Data Presentation

The following table summarizes the operational parameters and quantitative outcomes for the primary reductive amination reagents used in synthesizing isoamylamine derivatives.

Reducing ReagentSolvent CompatibilityAcid Catalyst Required?Toxicity ProfilePrimary ByproductsTypical Yield
STAB (NaBH(OAc)3)Aprotic (DCE, THF)Yes (Acetic Acid)LowAcetate salts85 - 95%
Pic-BH3 Protic/Aprotic (MeOH, H2O)NoLow2-Picoline, Boric acid90 - 95%
NaBH3CN Protic (MeOH)Yes (pH 4-5)High (Cyanide)Toxic cyanide gas80 - 90%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction is proceeding as mechanistically intended.

Protocol A: Synthesis via Sodium Triacetoxyborohydride (STAB)

Reference Standard Protocol adapted from Abdel-Magid et al.[1]

  • System Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve isovaleraldehyde (1.0 mmol) and benzylamine (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Catalytic Activation: Add glacial acetic acid (1.0 mmol).

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to drive Schiff base formation, without fully protonating the benzylamine (pKa ~9.3). Stir for 15 minutes.

  • Hydride Addition: Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Self-Validation Check: The portion-wise addition controls the mild exotherm. A lack of temperature change may indicate wet solvent or degraded STAB.

  • In-Process Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2, Ninhydrin stain). The complete disappearance of the UV-active aldehyde spot validates the completion of the reduction.

  • Quench and Phase Separation: Quench with saturated aqueous NaHCO3 (5 mL).

    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes any unreacted STAB, preventing downstream side reactions. Extract with dichloromethane (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

Protocol B: Green Synthesis via 2-Picoline Borane (Pic-BH3)

Green Chemistry Protocol adapted from Sato et al. [2]

  • System Preparation: Dissolve isovaleraldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (5 mL) in a standard reaction vial.

  • One-Pot Reduction: Add 2-Picoline Borane complex (1.0 mmol) in a single portion.

    • Causality: Because Pic-BH3 is highly stable in methanol, the imine formation and reduction occur sequentially in the same pot without competitive reduction of the aldehyde.

  • In-Process Monitoring: Stir at room temperature for 2-4 hours.

    • Self-Validation Check: Pull a 10 µL aliquot, dilute in methanol, and inject into GC/MS. The presence of the molecular ion peak ( m/z 177.15) and the absence of the imine mass validate reaction completion.

  • Acid-Base Workup (Purification Logic): Remove methanol in vacuo. Partition the residue between 1M HCl (10 mL) and diethyl ether (10 mL).

    • Causality: The HCl destroys excess borane and converts the N-benzyl isoamylamine into its water-soluble hydrochloride salt. The ether layer extracts non-basic organic impurities (e.g., unreacted aldehyde or neutral byproducts). Discard the ether layer.

  • Free-Basing: Basify the aqueous layer with 2M NaOH to pH > 10, then extract with ethyl acetate (3 x 10 mL). Dry (Na2SO4) and evaporate to yield pure N-benzyl isoamylamine.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions Source: Tetrahedron (Elsevier) URL: [Link]

  • Title: Reductive Amination - ACS GCI Pharmaceutical Roundtable Source: American Chemical Society Green Chemistry Institute URL: [Link]

  • Title: Sodium triacetoxyborohydride Source: Wikipedia URL: [Link]

Foundational

Comprehensive Safety and Handling Guide for Benzyl(3-methylbutyl)amine Hydrochloride

Executive Summary Benzyl(3-methylbutyl)amine hydrochloride (CAS: 4462-18-4), also known as N-benzylisoamylamine hydrochloride, is a secondary amine salt frequently utilized as a critical building block in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl(3-methylbutyl)amine hydrochloride (CAS: 4462-18-4), also known as N-benzylisoamylamine hydrochloride, is a secondary amine salt frequently utilized as a critical building block in pharmaceutical synthesis, agrochemical development, and the preparation of complex semiochemicals. As a hydrochloride salt, it exhibits distinct physicochemical behaviors compared to its free-base counterpart (CAS: 4462-17-3), including increased water solubility, higher melting point, and enhanced oxidative stability.

However, the handling of amine hydrochlorides presents specific occupational hazards. Airborne dust can cause severe mucosal irritation, and improper handling can compromise both operator safety and reagent integrity. This whitepaper provides a rigorously structured, self-validating framework for the safe handling, storage, and experimental manipulation of benzyl(3-methylbutyl)amine hydrochloride.

Physicochemical Profiling & Hazard Identification

To design effective engineering controls, one must first understand the molecular behavior of the compound. The hydrochloride salt form stabilizes the secondary amine but introduces hygroscopicity and acidic properties upon dissolution.

Quantitative Chemical Data

The following table summarizes the key physicochemical parameters of the compound and its free-base parent, which dictate its behavior in laboratory environments [1].

PropertyBenzyl(3-methylbutyl)amine (Free Base)Benzyl(3-methylbutyl)amine HCl (Salt)
CAS Number 4462-17-34462-18-4
Molecular Formula C₁₂H₁₉NC₁₂H₂₀ClN (C₁₂H₁₉N · HCl)
Molecular Weight 177.29 g/mol 213.75 g/mol
Physical State Liquid (Predicted)Solid (Crystalline Powder)
LogP (Predicted) 3.46< 1.0 (Highly hydrophilic)
Solubility Soluble in DCM, EtOAc, EtherSoluble in Water, Methanol, EtOH
Mechanistic Hazard Assessment (GHS)

While specific in vivo toxicological data for benzyl(3-methylbutyl)amine hydrochloride is limited, structurally analogous compounds like benzylamine hydrochloride [2] establish a clear baseline for hazard classification. The primary hazards stem from the compound's ability to dissociate in the biological moisture of the eyes, skin, and respiratory tract.

  • Skin Corrosion/Irritation (Category 2): Contact with ambient skin moisture causes localized dissolution, creating an acidic micro-environment that disrupts the lipid bilayer of the stratum corneum.

  • Serious Eye Damage/Irritation (Category 2A): The salt rapidly dissolves in tear film, leading to immediate stinging, osmotic stress, and potential corneal micro-abrasions if crystalline dust is introduced.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of fine crystalline dust acts as a severe respiratory tract irritant.

HazardMechanism A Airborne Dust (Amine HCl Salt) B Deposition on Mucosal Membranes A->B C Dissolution in Biological Moisture B->C D Localized pH Drop (Acidic Micro-environment) C->D E Cellular Irritation & Inflammatory Response D->E

Pathophysiological mechanism of amine hydrochloride mucosal irritation.

Engineering Controls & PPE (The Self-Validating System)

Safety protocols must not rely solely on operator compliance; they must be designed as self-validating systems where the failure of one step prevents the execution of the next.

Primary Containment
  • Ventilation: All weighing and transfer operations involving the dry powder MUST be conducted within a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

  • Validation Check: Before opening the reagent bottle, verify the fume hood flow monitor displays a green/safe status. Tape a small piece of tissue to the sash; it must pull inward.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides excellent resistance to incidental contact with solid salts and the aqueous/organic solvents used during free-basing.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust bypassing the lenses.

  • Respiratory Protection: If engineering controls fail origh-volume transfers are required, an N95 or P100 particulate respirator is mandatory[2].

Experimental Protocols

In pharmaceutical development, amine hydrochlorides are often utilized as stable storage forms [3]. However, they must frequently be converted back to their free-base form ("desalting") prior to participating in nucleophilic substitutions or reductive aminations.

Protocol: Self-Validating Free-Basing (Desalting) Workflow

This protocol details the quantitative conversion of benzyl(3-methylbutyl)amine hydrochloride to its reactive free base.

Reagents Required:

  • Benzyl(3-methylbutyl)amine hydrochloride (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Sodium Hydroxide (NaOH) aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspension: Weigh the desired amount of the hydrochloride salt inside the fume hood. Transfer to a separatory funnel and suspend in DCM (approx. 10 mL per gram of salt).

    • Causality: The salt will remain largely insoluble in DCM, forming a cloudy suspension. This visual cue confirms the compound is still in its protonated state.

  • Basification: Slowly add 1M NaOH (1.5 eq) to the separatory funnel.

  • Validation Check (Critical): Shake vigorously (venting frequently). Allow the layers to separate. Extract a drop of the upper aqueous layer and test with pH paper. The pH must be ≥ 10. If it is < 10, add more NaOH and repeat.

    • Causality: A pH > 10 ensures the amine (pKa ~9.5-10.5) is fully deprotonated. Once deprotonated, the visual suspension in the organic layer will clarify as the free base becomes highly soluble in DCM.

  • Phase Separation: Collect the lower organic layer (if using DCM). Extract the remaining aqueous layer once more with fresh DCM to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator) to yield the free base as a pale oil.

FreeBasing Start Weigh Benzyl(3-methylbutyl)amine HCl (Inside Fume Hood) Suspend Suspend in DCM (Cloudy Mixture) Start->Suspend AddBase Add 1M NaOH (1.5 eq) & Vigorous Mixing Suspend->AddBase CheckPH Validation: Aqueous pH ≥ 10? AddBase->CheckPH AddMore Add more NaOH CheckPH->AddMore No Separate Phase Separation CheckPH->Separate Yes AddMore->CheckPH Organic Collect Organic Layer (Contains Free Base) Separate->Organic Dry Dry over Na₂SO₄ & Concentrate Organic->Dry

Self-validating workflow for the free-basing of amine hydrochloride salts.

Spill Response & Waste Management

Because the compound is an environmentally persistent amine, spills must be managed to prevent both inhalation hazards and aquatic toxicity.

Solid Spill Protocol (Dry Powder)
  • Do not sweep. Sweeping aerosolizes the hydrochloride dust.

  • Gently cover the spill with damp, absorbent paper towels (using water). The water will dissolve the salt, preventing dust formation.

  • Wipe the area inward from the edges. Place the contaminated towels in a sealed, labeled hazardous waste bag.

  • Wash the surface with a mild detergent solution to remove residual acidity.

Waste Disposal

Do not discharge aqueous waste containing amine hydrochlorides into the municipal sewer. Both the unreacted salt and the free-base derivatives must be collected in designated halogenated (if DCM was used) or non-halogenated organic waste carboys and disposed of via a certified chemical waste contractor.

References

Protocols & Analytical Methods

Method

NMR spectroscopy of N-benzyl-3-methylbutanamine

Advanced Application Note: NMR Spectroscopy Protocol for the Characterization of N-Benzyl-3-methylbutan-1-amine Executive Summary & Context N-benzyl-3-methylbutan-1-amine (commonly referred to as N-benzylisoamylamine) is...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: NMR Spectroscopy Protocol for the Characterization of N-Benzyl-3-methylbutan-1-amine

Executive Summary & Context

N-benzyl-3-methylbutan-1-amine (commonly referred to as N-benzylisoamylamine) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of CNS-active compounds, kinase inhibitors, and complex pharmaceutical scaffolds. During multi-step organic synthesis, precise structural verification of this compound is paramount to confirm its purity and to ensure the absence of unreacted primary amines or over-alkylated tertiary amine byproducts.

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-benzyl-3-methylbutan-1-amine. By detailing the causality behind sample preparation, instrument parameters, and spectral assignments, this guide empowers researchers to acquire high-fidelity analytical data.

Structural and Mechanistic Insights

The NMR profile of N-benzyl-3-methylbutan-1-amine is governed by its distinct structural domains: an electron-withdrawing phenyl ring, an isolated benzylic methylene, a secondary amine, and a flexible isopentyl chain. Understanding these microenvironments is essential for accurate spectral interpretation.

  • Benzylic Singlet: The benzylic protons (Ph-CH₂-N) are isolated from adjacent vicinal coupling, resulting in a sharp, diagnostic singlet near 3.79 ppm, as documented in1[1]. The exact chemical shift of this peak is highly sensitive to the protonation state of the amine; in the presence of acidic impurities, this peak will shift downfield due to the deshielding effect of the resulting ammonium cation.

  • Amine Proton Exchange: The secondary amine proton (-NH-) exhibits chemical exchange. Depending on the sample concentration, temperature, and trace moisture in the deuterated solvent, this proton typically appears as a broad singlet. In dry CDCl₃, it frequently overlaps with the aliphatic methylene protons (-CH₂-CH(CH₃)₂), integrating collectively as 3H[1].

  • Isopentyl Splitting System: The terminal isopropyl group provides a classic splitting pattern: a six-proton doublet near 0.89 ppm (³J ≈ 6.6 Hz) coupled to a distinct methine multiplet near 1.61 ppm[1].

Experimental Methodology: Sample Preparation Protocol

A high-fidelity NMR spectrum begins with rigorous sample preparation. Poor sample preparation leads to line broadening, poor shimming, and obscured coupling constants, which can mask critical structural information[2]. Every step in this protocol is designed as a self-validating system to ensure optimal magnetic field homogeneity.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 10–15 mg of N-benzyl-3-methylbutan-1-amine into a clean 1-dram glass vial.

    • Causality: For a small molecule (MW = 177.29 g/mol ), 10–15 mg provides an optimal signal-to-noise ratio for ¹H NMR in a single scan while preventing concentration-induced viscosity that broadens spectral lines[3].

  • Solvent Addition: Add 0.65 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.

    • Causality: CDCl₃ is the ideal solvent for this lipophilic amine. TMS serves as a reliable internal reference (0.00 ppm). The precise volume of 0.65 mL ensures a sample height of 40–50 mm in a standard 5 mm NMR tube, which is a fundamental requirement for maintaining magnetic field homogeneity (shimming) across the active coil area[4].

  • Homogenization: Cap the vial and vortex for 10–15 seconds to ensure complete dissolution.

  • Filtration (Critical Validation Step): Draw the solution into a glass Pasteur pipette equipped with a small plug of tightly packed glass wool (or use a PTFE syringe filter). Filter the solution directly into a high-quality 5 mm NMR tube (e.g., Wilmad 500 MHz specification tubes).

    • Causality: Particulate matter creates localized magnetic susceptibility gradients, leading to asymmetric peak shapes and poor resolution[5]. Filtering is a mandatory, self-validating step to guarantee a homogenous solution.

  • Capping and Labeling: Cap the NMR tube securely. Label the upper portion of the tube (above the spinner turbine height) using a permanent marker to prevent balancing issues during sample spinning[6].

Instrument Setup & Acquisition Parameters

Insert the prepared NMR tube into the spectrometer (e.g., 400 MHz or 500 MHz instrument).

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm). Perform gradient shimming (e.g., TopShim) on the Z-axis to optimize field homogeneity. A properly shimmed sample will yield a TMS peak width at half-height of <1.0 Hz.

  • ¹H NMR Parameters:

    • Pulse Angle: 30° (Standard zg30 pulse program).

    • Relaxation Delay (D1): 1.5 – 2.0 seconds (ensures complete relaxation of aliphatic protons between pulses).

    • Number of Scans (NS): 16.

    • Spectral Width (SW): 20 ppm (to capture any potential hydrogen-bonded amine protons that may shift significantly downfield).

  • ¹³C NMR Parameters:

    • Pulse Angle: 30° with ¹H decoupling (zgpg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 256 – 512 (required due to the low natural abundance and lower gyromagnetic ratio of ¹³C).

Spectral Data Interpretation

The following tables summarize the expected quantitative data for the ¹H and ¹³C NMR spectra of N-benzyl-3-methylbutan-1-amine in CDCl₃.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.28Multiplet (m)5H-Aromatic protons (Ar-H)
3.79Singlet (s)2H-Benzylic protons (Ph-CH₂-N)
2.71 – 2.57Multiplet (m)2H-N-CH₂ protons (N-CH₂-CH₂)
1.68 – 1.54Multiplet (m)1H-Aliphatic methine (-CH(CH₃)₂)
1.43 – 1.38Multiplet (m)3H-Aliphatic methylene (-CH₂-CH(CH₃)₂) + Amine (-NH-)
0.89Doublet (d)6H6.6Terminal methyls (-CH(CH₃)₂)

Note: The secondary amine proton (-NH-) often overlaps with the aliphatic methylene multiplet at 1.43-1.38 ppm in dry CDCl₃, resulting in a combined integration of 3H.

Table 2: ¹³C NMR Assignments (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~140.5Quaternary (C)Aromatic ipso-carbon
~128.4Methine (CH)Aromatic meta-carbons
~128.1Methine (CH)Aromatic ortho-carbons
~126.9Methine (CH)Aromatic para-carbon
~54.2Methylene (CH₂)Benzylic carbon (Ph-CH₂-N)
~47.8Methylene (CH₂)N-CH₂ carbon (N-CH₂-CH₂)
~39.5Methylene (CH₂)Aliphatic methylene (-CH₂-CH(CH₃)₂)
~26.2Methine (CH)Aliphatic methine (-CH(CH₃)₂)
~22.8Methyl (CH₃)Terminal methyls (-CH(CH₃)₂)

Workflow Visualization

The following diagram maps the logical progression of the NMR sample preparation and acquisition workflow, highlighting the critical validation steps required to achieve high-resolution spectra.

NMR_Workflow Sample N-benzyl-3-methylbutan-1-amine (10-15 mg) Dissolution Dissolution & Homogenization (Vortexing) Sample->Dissolution Solvent Deuterated Solvent (CDCl3 + 0.03% TMS, 0.65 mL) Solvent->Dissolution Filtration Filtration (Glass wool/PTFE filter) Dissolution->Filtration Removes particulates NMRTube Transfer to 5mm NMR Tube (Ensure 40-50 mm height) Filtration->NMRTube Prevents shimming issues Acquisition Data Acquisition (1D 1H, 13C, 2D COSY/HSQC) NMRTube->Acquisition Insert into Spectrometer Analysis Spectral Processing & Multiplet Analysis Acquisition->Analysis FID to Spectrum

Workflow for NMR sample preparation and data acquisition of secondary amines.

References

  • Au/TiO2 Catalyzed Reductive Amination of Aldehydes and Ketones Using Formic Acid as Reductant - Supporting Information . Royal Society of Chemistry (RSC). 1

  • NMR Sample Preparation . Boston University (BU.edu). 5

  • NMR Sample Preparation . Western University (UWO.ca). 4

  • NMR Sample Preparation: The Complete Guide . Organomation. 2

  • NMR Sample Preparation | Chemical Instrumentation Facility . Iowa State University. 3

  • Sample Preparation & NMR Tubes | Chemical Research Support . Weizmann Institute of Science. 6

Sources

Application

Application Note: Benzyl(3-methylbutyl)amine Hydrochloride as a Strategic Synthetic Intermediate

Introduction & Strategic Utility Benzyl(3-methylbutyl)amine hydrochloride (CAS: 4462-18-4), also known as N-benzylisoamylamine hydrochloride, is a highly versatile secondary amine building block utilized extensively in m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Benzyl(3-methylbutyl)amine hydrochloride (CAS: 4462-18-4), also known as N-benzylisoamylamine hydrochloride, is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and fine chemical synthesis[1]. It serves as a critical intermediate for introducing the isoamyl (3-methylbutyl) pharmacophore into complex molecular architectures.

Supplied as a hydrochloride salt, this compound offers superior bench stability. Unlike free aliphatic amines, which are prone to rapid oxidation, atmospheric carbon dioxide absorption, and hygroscopicity, the HCl salt is a stable, free-flowing solid that ensures precise stoichiometric weighing and long-term storage integrity.

Mechanistic Rationale: The "Protect-Functionalize-Deprotect" Paradigm

As a Senior Application Scientist, it is crucial to understand why we use a pre-protected secondary amine rather than building the molecule directly from primary isoamylamine.

The Causality of Over-Alkylation: Direct alkylation of primary amines is notoriously difficult to control. When a primary amine reacts with an alkyl halide or undergoes reductive amination, the newly formed secondary amine is more nucleophilic than the starting material. This inevitably leads to a cascade reaction, yielding a difficult-to-separate mixture of secondary and over-alkylated tertiary amines.

The Benzyl Shield: By utilizing benzyl(3-methylbutyl)amine, the benzyl group acts as a traceless steric shield. It restricts the nitrogen to a single functionalization event, cleanly forming a tertiary amine or amide. Once the desired molecular framework is constructed, the benzyl group is orthogonally cleaved via palladium-catalyzed hydrogenolysis, revealing the pure, target secondary amine. This precise control mechanism is frequently utilized in the synthesis of complex heterocycles, including dihydropteridinone-based kinase inhibitors[2].

Quantitative Data & Physicochemical Properties

To facilitate experimental design, the physicochemical properties of the intermediate and the optimized parameters for its downstream functionalization are summarized below.

Table 1: Physicochemical Profile of Benzyl(3-methylbutyl)amine HCl

Property Value / Description
Chemical Formula C₁₂H₁₉N · HCl
Molecular Weight 213.75 g/mol (Salt) / 177.29 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, and Water; Insoluble in Hexanes

| Storage Conditions | Desiccated at room temperature; protect from moisture |

Table 2: Optimization of Reductive Amination Conditions Data reflects standard conversion efficiencies for benzyl(3-methylbutyl)amine reacting with standard aromatic aldehydes[3].

Reducing Agent Solvent Additive Temp Chemoselectivity Typical Yield
NaBH(OAc)₃ DCE or DCM Acetic Acid (1.2 eq) 20 °C Excellent (Imine specific) > 85%
NaBH₃CN Methanol Acetic Acid (cat.) 20 °C Good (Produces toxic HCN) ~ 80%

| NaBH₄ | Ethanol | None | 0 °C | Poor (Reduces aldehyde) | < 40% |

Experimental Protocols

The following self-validating protocols guarantee high-fidelity conversion of the intermediate into a target secondary amine derivative.

Protocol A: Liberation of the Free Base

Causality: The hydrochloride salt is non-nucleophilic because the nitrogen lone pair is protonated. To participate in reductive amination or acylation, the free base must be liberated.

  • Dissolution: Suspend Benzyl(3-methylbutyl)amine HCl (10.0 mmol) in 30 mL of Dichloromethane (DCM).

  • Neutralization: Add 30 mL of a saturated aqueous Potassium Carbonate (K₂CO₃) solution. Expert Insight: K₂CO₃ is preferred over NaOH as it is a milder base, preventing the degradation of base-sensitive functional groups while efficiently neutralizing the HCl.

  • Extraction: Stir vigorously for 15 minutes. Transfer to a separatory funnel and collect the organic (bottom) layer. Extract the aqueous layer with an additional 15 mL of DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base as a pale oil. Use immediately in Protocol B.

Protocol B: Reductive Amination (Synthesis of Tertiary Amine)

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It selectively reduces the transient iminium ion without reducing the starting aldehyde/ketone[3].

  • Charge: In a dry round-bottom flask, dissolve the free base (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: Add glacial acetic acid (1.2 equiv). Expert Insight: The acid catalyzes the dehydration step, driving the equilibrium toward the highly reactive iminium intermediate. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Portion-wise addition prevents thermal spikes.

  • Workup: Stir for 12–16 hours under nitrogen. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with DCM, dry, and concentrate.

Protocol C: Catalytic Hydrogenolysis (Debenzylation)

Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-N bond via oxidative addition, leaving the aliphatic isoamyl C-N bond completely intact.

  • Charge: Dissolve the crude benzyl-protected tertiary amine in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; always purge the flask with inert gas before addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4–8 hours until TLC indicates complete consumption of the starting material.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Expert Insight: Celite prevents fine, highly active palladium particulates from passing through the frit, ensuring the final product is free of heavy metal contamination.

  • Isolation: Concentrate the filtrate in vacuo to afford the target secondary isoamylamine derivative.

Workflow Visualization

G A Benzyl(3-methylbutyl)amine HCl (Stable Salt) B Free Base Amine (Active Nucleophile) A->B Mild Base (K2CO3) C Iminium Intermediate (Transient) B->C + Aldehyde/Ketone (- H2O) D Benzyl-Protected Tertiary Amine C->D NaBH(OAc)3 (Reduction) E Target Secondary Amine (Product) D->E H2, Pd/C (Debenzylation)

Synthetic workflow utilizing benzyl(3-methylbutyl)amine hydrochloride.

References

  • Title: 1240570-71-1|N-(3-Methylbenzyl)butan-1-amine - BLDpharm (CAS 4462-18-4)
  • Source: benchchem.
  • Title: Au/TiO2 catalyzed reductive amination of aldehydes and ketones using formic acid as reductant - Organic Chemistry Frontiers (RSC Publishing)

Sources

Method

Application Notes and Protocols for Benzyl(3-methylbutyl)amine Hydrochloride in Pharmaceutical Intermediate Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Benzylamine Moieties in Modern Pharmaceuticals The benzylamine scaffold is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Benzylamine Moieties in Modern Pharmaceuticals

The benzylamine scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of a diverse array of therapeutic agents. Its presence is pivotal in drugs ranging from antihistamines and antidepressants to potent antifungal agents.[1] The benzyl group can serve as a versatile pharmacophore, a protective group, or a key structural element to orient other functional groups for optimal interaction with biological targets. The conversion of benzylamines to their hydrochloride salts is a common strategy in pharmaceutical development to enhance stability, improve handling characteristics, and increase aqueous solubility, all of which are critical parameters for viable Active Pharmaceutical Ingredients (APIs).[1]

This guide provides an in-depth technical overview of the synthesis, purification, and characterization of benzyl(3-methylbutyl)amine hydrochloride, a representative benzylamine derivative. While this specific molecule may act as a crucial intermediate for various complex APIs, we will use the synthesis of the antifungal agent Butenafine as a relevant case study to illustrate the industrial significance of benzylamine derivatives.[2][3] Butenafine, an N-benzyl-N-methyl-1-naphthalenemethylamine derivative, exemplifies the role of benzylamine structures in creating potent and selective drugs.[1][2][3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for process development, quality control, and formulation.

Table 1: Physicochemical Properties of Benzyl(3-methylbutyl)amine and its Hydrochloride Salt

PropertyBenzyl(3-methylbutyl)amineBenzyl(3-methylbutyl)amine Hydrochloride
Molecular Formula C₁₂H₁₉NC₁₂H₂₀ClN
Molecular Weight 177.29 g/mol 213.75 g/mol
Appearance Colorless to pale yellow liquid (predicted)White to off-white crystalline solid (predicted)
Boiling Point Not readily availableDecomposes upon heating
Melting Point Not applicable>200 °C (predicted)
Solubility Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane)Soluble in water, methanol; sparingly soluble in ethanol
CAS Number 4462-17-3110871-35-7[4]
Spectroscopic Data

The following tables provide expected spectroscopic data for the characterization of Benzyl(3-methylbutyl)amine and its hydrochloride salt. This data is essential for reaction monitoring and final product verification.

Table 2: Predicted ¹H NMR and ¹³C NMR Data (in CDCl₃ for free base, D₂O for HCl salt)

¹H NMR (Free Base) ¹³C NMR (Free Base) ¹H NMR (HCl Salt) ¹³C NMR (HCl Salt)
δ 7.20-7.35 (m, 5H, Ar-H)δ 139.0 (Ar-C)δ 7.30-7.50 (m, 5H, Ar-H)δ 134.0 (Ar-C)
δ 3.75 (s, 2H, Ar-CH₂)δ 128.5 (Ar-CH)δ 4.10 (s, 2H, Ar-CH₂)δ 129.0 (Ar-CH)
δ 2.60 (t, 2H, N-CH₂)δ 128.2 (Ar-CH)δ 3.00 (t, 2H, N-CH₂)δ 128.8 (Ar-CH)
δ 1.50 (m, 1H, CH)δ 127.0 (Ar-CH)δ 1.65 (m, 1H, CH)δ 128.5 (Ar-CH)
δ 1.40 (q, 2H, CH₂)δ 54.0 (Ar-CH₂)δ 1.55 (q, 2H, CH₂)δ 52.0 (Ar-CH₂)
δ 0.90 (d, 6H, 2xCH₃)δ 49.0 (N-CH₂)δ 0.95 (d, 6H, 2xCH₃)δ 47.0 (N-CH₂)
δ 39.0 (CH₂)δ 37.0 (CH₂)
δ 26.0 (CH)δ 25.0 (CH)
δ 22.5 (CH₃)δ 22.0 (CH₃)

Table 3: Expected IR and Mass Spectrometry Data

IR Spectroscopy (Free Base) IR Spectroscopy (HCl Salt) Mass Spectrometry (EI) - Free Base
3300-3400 cm⁻¹ (N-H stretch, weak)2400-2800 cm⁻¹ (N-H⁺ stretch, broad)m/z 177 (M⁺)
3020-3080 cm⁻¹ (Ar C-H stretch)3030 cm⁻¹ (Ar C-H stretch)m/z 106 (C₇H₈N⁺)
2850-2960 cm⁻¹ (Aliphatic C-H stretch)2870-2960 cm⁻¹ (Aliphatic C-H stretch)m/z 91 (C₇H₇⁺, tropylium ion)
1450-1500 cm⁻¹ (Ar C=C stretch)1455-1505 cm⁻¹ (Ar C=C stretch)m/z 77 (C₆H₅⁺)
1020-1250 cm⁻¹ (C-N stretch)1000-1200 cm⁻¹ (C-N stretch)

Synthetic Protocols

The synthesis of benzyl(3-methylbutyl)amine hydrochloride is typically achieved through a two-step process: reductive amination to form the free base, followed by salt formation.

Part 1: Synthesis of Benzyl(3-methylbutyl)amine via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5][6] The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an aldehyde (isovaleraldehyde) and a primary amine (benzylamine), which is then reduced in situ to the corresponding secondary amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[5] Sodium borohydride is a cost-effective and efficient choice for this transformation.

G cluster_0 Reductive Amination Isovaleraldehyde Isovaleraldehyde Imine_Intermediate Imine Intermediate Isovaleraldehyde->Imine_Intermediate + Benzylamine - H2O Benzylamine Benzylamine Benzylamine->Imine_Intermediate Benzyl_3_methylbutyl_amine Benzyl(3-methylbutyl)amine Imine_Intermediate->Benzyl_3_methylbutyl_amine + [H] Reducing_Agent NaBH4 Reducing_Agent->Benzyl_3_methylbutyl_amine Reduction

Workflow for Reductive Amination.

Detailed Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (10.7 g, 0.1 mol) and methanol (100 mL).

  • Aldehyde Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add isovaleraldehyde (3-methylbutanal) (8.6 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Imine Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture back to 0-5 °C. Add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 1 hour. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.

  • Reaction Completion and Quenching: After the addition of sodium borohydride, stir the reaction mixture at room temperature for an additional 4 hours. Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water (100 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude benzyl(3-methylbutyl)amine as an oil. The crude product can be further purified by vacuum distillation if required.

Part 2: Formation of Benzyl(3-methylbutyl)amine Hydrochloride

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This step is crucial for improving the handling and stability of the compound.[1]

G cluster_1 Hydrochloride Salt Formation Free_Base Benzyl(3-methylbutyl)amine HCl_Salt Benzyl(3-methylbutyl)amine Hydrochloride Free_Base->HCl_Salt + HCl HCl in Ether/Methanol HCl->HCl_Salt Protonation

Workflow for Hydrochloride Salt Formation.

Detailed Protocol:

  • Dissolution: Dissolve the crude or purified benzyl(3-methylbutyl)amine (0.1 mol) in diethyl ether (150 mL) in a 500 mL Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of hydrogen chloride in diethyl ether or a solution of concentrated HCl in methanol dropwise with stirring until the pH of the solution is acidic (test with pH paper).

  • Precipitation: A white precipitate of benzyl(3-methylbutyl)amine hydrochloride will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Drying: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 30 mL). Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Safety and Handling

Benzylamine and its derivatives are corrosive and can cause burns to the skin and eyes.[3] Isovaleraldehyde is flammable and an irritant. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

Conclusion and Future Perspectives

The protocols detailed herein provide a robust and scalable method for the synthesis of benzyl(3-methylbutyl)amine hydrochloride, a valuable intermediate for the synthesis of complex pharmaceutical molecules. The use of reductive amination offers a versatile and efficient route to a wide range of benzylamine derivatives. The principles and techniques described can be readily adapted by researchers and drug development professionals for the synthesis of other benzylamine-containing APIs. The continued exploration of novel catalysts and reaction conditions for reductive amination will undoubtedly lead to even more efficient and environmentally benign synthetic routes for this important class of pharmaceutical intermediates.

References

  • Chem-Impex. (n.d.). Benzylamine hydrochloride. Retrieved from [Link]

  • Pereira, F. V., et al. (2018). Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. PMC. [Link]

  • Maeda, T., et al. (1992). [Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine...]. PubMed. [Link]

  • PubChem. (n.d.). N-benzyl-3-methylbutan-1-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). N-benzyl-3-methylbutylamine (C12H19N). Retrieved from [Link]

  • LookChem. (n.d.). N-Benzyl-3-methylbutylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108047057B - Synthesis method of butenafine.
  • Google Patents. (n.d.). CN101077858A - Method for preparing butenafine hydrochloride.
  • Google Patents. (n.d.). CN113493388A - Synthesis method of butenafine hydrochloride.
  • ResearchGate. (2012, August 24). A novel asymmetric synthesis of cinacalcet hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN113121388A - Cinacalcet intermediate and synthetic method of cinacalcet hydrochloride.
  • Google Patents. (n.d.). CN104829460B - Synthesis method of cinacalcet hydrochloride and intermediate thereof.
  • European Patent Office. (2011, June 1). A process for the preparation of cinacalcet and intermediates thereof. Retrieved from [Link]

  • Beilstein Journals. (2012, August 24). A novel asymmetric synthesis of cinacalcet hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

Sources

Application

Application Note: Pre-Column Derivatization Strategies for HPLC Analysis of Secondary Amines

Executive Summary & Mechanistic Rationale The sensitive and accurate quantification of secondary amines—such as proline, ephedrine, polyamines, and various pharmaceutical intermediates—presents a persistent chromatograph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The sensitive and accurate quantification of secondary amines—such as proline, ephedrine, polyamines, and various pharmaceutical intermediates—presents a persistent chromatographic challenge. Because these compounds lack a native chromophore or fluorophore, direct High-Performance Liquid Chromatography (HPLC) with UV/Vis or fluorescence detection is virtually impossible[1]. Furthermore, their high polarity often leads to poor retention and severe peak tailing on standard reversed-phase (RP) columns.

Chemical derivatization resolves this by covalently attaching a hydrophobic, strongly absorbing, or fluorescent tag to the amine functional group[1]. While reagents like o-phthalaldehyde (OPA) are ubiquitous for primary amines, they fail to react with secondary amines because the reaction mechanism requires two protons on the nitrogen atom to form the isoindole ring[2][3]. Consequently, researchers must rely on specialized reagents.

This application note details the two most authoritative and field-proven pre-column derivatization strategies for secondary amines: 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) and 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) .

Causality in Reagent Selection
  • FMOC-Cl Strategy: FMOC-Cl reacts rapidly with both primary and secondary amines via nucleophilic attack on the chloroformate carbonyl, forming a highly stable, fluorescent carbamate[1]. The Challenge: The reagent itself and its hydrolysis product (FMOC-OH) are highly fluorescent and elute near the analytes, causing massive background interference[2]. The Solution: A self-validating protocol must include a hydrophobic amine scavenger, such as 1-aminoadamantane (ADAM). ADAM reacts with excess FMOC-Cl to form an FMOC-ADAM complex that elutes far later in the chromatogram, leaving the analytical window pristine[2].

  • NBD-F Strategy: NBD-F undergoes nucleophilic aromatic substitution with secondary amines under mild alkaline conditions to form stable, orange-fluorescent adducts[4][5]. The Advantage: Unlike FMOC-Cl, NBD-F does not require a scavenger. While it does hydrolyze into NBD-OH, the fluorescence of NBD-OH is completely quenched (erased) in an acidic environment[5]. By simply terminating the reaction with hydrochloric acid (HCl), the background interference is eliminated[4][5].

Quantitative Comparison of Derivatization Reagents

To select the optimal reagent for your workflow, consult the quantitative parameters summarized in Table 1.

Table 1: Comparison of FMOC-Cl and NBD-F for Secondary Amine Derivatization

ParameterFMOC-ClNBD-F
Target Functional Groups Primary & Secondary Amines, -OH, -SH[6]Primary & Secondary Amines[4]
Reaction Mechanism Nucleophilic Acyl SubstitutionNucleophilic Aromatic Substitution
Optimal pH 9.0 – 10.0 (Borate Buffer)[2]8.0 (Borate Buffer)[4]
Reaction Conditions Room Temperature, 5 minutes[2]60°C, 1 to 12 minutes[4][5]
Detection (Excitation/Emission) Ex: 260 nm / Em: 315 nm[6]Ex: 470 nm / Em: 530 nm[4]
Interference Management Scavenging required (e.g., ADAM)[2]Acidic quenching required (pH < 2)[4][5]
Sensitivity Limit Low Femtomole range[1][2]Femtomole range (e.g., 5–16 fmol)[5]

Workflow Visualization

Workflow Start Secondary Amine Sample (Aqueous) Split Select Derivatization Strategy Start->Split FMOC_Path FMOC-Cl Route (Borate pH 10, RT, 5 min) Split->FMOC_Path Max Sensitivity NBD_Path NBD-F Route (Borate pH 8.0, 60°C, 1-5 min) Split->NBD_Path No Scavenger FMOC_Scavenge Add ADAM Scavenger (Forms late-eluting complex) FMOC_Path->FMOC_Scavenge NBD_Quench Add 0.1 M HCl (Quenches NBD-OH fluorescence) NBD_Path->NBD_Quench HPLC RP-HPLC Analysis (Fluorescence Detection) FMOC_Scavenge->HPLC NBD_Quench->HPLC

Fig 1: Decision matrix and workflow for secondary amine derivatization using FMOC-Cl vs. NBD-F.

Detailed Experimental Protocols

Protocol A: FMOC-Cl Derivatization with ADAM Scavenging

This protocol utilizes 1-aminoadamantane (ADAM) as a scavenger to ensure a self-validating system where unreacted FMOC-Cl cannot interfere with the quantification of the target analytes[2].

Reagents Required:

  • Buffer: 200 mM Sodium borate buffer, adjusted to pH 10.0 with NaOH. (Causality: A high pH ensures the secondary amine is fully deprotonated and highly nucleophilic[1][2]).

  • Derivatization Reagent: 15 mM FMOC-Cl dissolved in anhydrous acetonitrile (ACN)[2].

  • Scavenger: 300 mM ADAM hydrochloride dissolved in ACN/Water (1:1, v/v)[2].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 300 µL of the aqueous sample containing secondary amines into a glass reaction vial[2].

  • Buffering: Add 600 µL of the 200 mM borate buffer (pH 10.0) to the vial and vortex for 5 seconds[2].

  • Derivatization: Add 600 µL of the 15 mM FMOC-Cl reagent. Vortex immediately to ensure a homogeneous mixture.

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for exactly 5 minutes[2]. (Causality: The reaction is rapid; extending the time increases the risk of derivative degradation or excessive reagent hydrolysis).

  • Scavenging (Critical Step): Terminate the reaction by adding 600 µL of the 300 mM ADAM solution. Vortex and allow to stand for 1 minute[2]. (Causality: ADAM outcompetes water for the remaining FMOC-Cl, preventing the formation of interfering FMOC-OH. The resulting FMOC-ADAM complex is highly hydrophobic and will elute at the very end of the chromatogram, acting as an internal indicator of successful scavenging).

  • Filtration & Injection: Filter the mixture through a 0.22 µm PTFE syringe filter and inject 10–20 µL into the HPLC system[2].

Protocol B: NBD-F Derivatization with Acidic Quenching

This protocol leverages the unique property of NBD-F where its hydrolysis byproduct is non-fluorescent under acidic conditions, eliminating the need for complex extraction or scavenging steps[5]. This method is officially recognized in compendial standards such as USP Method 8 for amino acid analysis[3].

Reagents Required:

  • Buffer: 50 mM Sodium borate buffer containing 20 mM EDTA, adjusted to pH 8.0[4]. (Causality: EDTA chelates trace heavy metals that can catalyze the oxidative degradation of the NBD-amine derivatives, ensuring signal stability).

  • Derivatization Reagent: 100 mM NBD-F dissolved in anhydrous acetonitrile[4][5]. Store at -20°C and equilibrate to room temperature before use[5].

  • Quenching Agent: 50 mM to 0.1 M HCl (aqueous)[4][5].

Step-by-Step Methodology:

  • Sample Preparation: Mix 300 µL of the sample with the 50 mM borate/EDTA buffer (pH 8.0) in a brown glass reaction vial (to protect light-sensitive NBD-F)[4][5].

  • Derivatization: Add 100 µL of the 100 mM NBD-F solution to the vial[4].

  • Thermal Incubation: Seal the vial and heat in a water bath or thermomixer at 60°C for 1 to 5 minutes[3][4]. (Causality: NBD-F requires mild thermal activation to overcome the activation energy barrier for nucleophilic aromatic substitution with sterically hindered secondary amines).

  • Cooling: Immediately transfer the vial to an ice bath for 1 minute to abruptly halt the thermal reaction[4][5].

  • Acidic Quenching (Critical Step): Add 400 µL of ice-cold 50 mM HCl to the reaction mixture to drop the pH to approximately 1.0[4][5]. (Causality: Acidification protonates the NBD-OH byproduct, completely erasing its fluorescence and preventing baseline disturbances during HPLC analysis[5]).

  • Filtration & Injection: Filter the mixture through a 0.22 µm syringe filter and inject 20 µL into the HPLC system[5].

Chromatographic Considerations

To ensure a self-validating analytical run, the HPLC conditions must be optimized to separate the derivatized secondary amines from the solvent front and any late-eluting complexes (like FMOC-ADAM).

  • Stationary Phase: A high-carbon load, end-capped C18 column (e.g., 150 × 4.6 mm, 3–5 µm particle size) is highly recommended to handle the hydrophobic nature of the FMOC and NBD tags[5][6].

  • Mobile Phase (Gradient Elution):

    • Mobile Phase A: Weak aqueous buffer (e.g., 10 mM sodium citrate or 0.1 M sodium acetate, pH 6.2 - 7.2)[3][5].

    • Mobile Phase B: Organic modifier (Acetonitrile or Methanol)[3][5][6].

    • Gradient Profile: Start at 20% B and ramp to 90% B over 15–20 minutes. A strong organic wash at the end of the gradient is mandatory when using the FMOC-ADAM protocol to flush the highly retained scavenger complex from the column[2].

Sources

Method

Application Note: Selective Mono-N-Benzylation of Isoamylamine via Reductive Amination

The Challenge of Mono-Alkylation The synthesis of secondary amines via the N-alkylation of primary aliphatic amines, such as isoamylamine (3-methylbutan-1-amine), is a critical transformation in [1]. Traditional direct a...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Mono-Alkylation

The synthesis of secondary amines via the N-alkylation of primary aliphatic amines, such as isoamylamine (3-methylbutan-1-amine), is a critical transformation in [1]. Traditional direct alkylation using benzyl chloride or benzyl bromide often suffers from poor chemoselectivity. Because the resulting secondary amine is more nucleophilic than the starting primary amine, the reaction frequently proceeds to over-alkylation, generating unwanted N,N-dibenzylisoamylamine or quaternary ammonium salts unless a massive excess of the volatile isoamylamine is used[2].

Mechanistic Rationale: The Reductive Amination Advantage

To achieve absolute mono-N-benzylation, [3]. By reacting isoamylamine with benzaldehyde, the system forms a transient Schiff base (imine). The choice of reducing agent is critical; it must (or iminium ion) over the unreacted benzaldehyde[4].

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the [5]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making STAB mild enough to tolerate the aldehyde while efficiently reducing the protonated imine. Furthermore, STAB is vastly preferred over sodium cyanoborohydride (NaBH₃CN) due to its [3].

For highly reactive unhindered aliphatic amines like isoamylamine, a stepwise approach using sodium borohydride (NaBH₄) in methanol is also highly effective if [6].

Reaction Workflow

Workflow Isoamylamine Isoamylamine (Primary Amine) Imine Schiff Base (Imine Intermediate) Isoamylamine->Imine Condensation (-H2O) Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Imine Product N-Benzylisoamylamine (Target Secondary Amine) Imine->Product Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product

Caption: Logical flow of the reductive amination pathway for N-benzylation.

Experimental Protocols

Protocol A: Direct Reductive Amination using STAB

This self-validating one-pot protocol is optimized for speed, operational simplicity, and high yields[5].

Materials: Isoamylamine (1.0 eq), Benzaldehyde (1.0 eq), STAB (1.4 eq), 1,2-Dichloroethane (DCE).

Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve isoamylamine (10 mmol, 0.87 g) and benzaldehyde (10 mmol, 1.06 g) in anhydrous DCE (30 mL, ~0.3 M)[5]. Stir at room temperature for 30 minutes.

    • Causality: Pre-mixing allows the hemiaminal to form and dehydrate to the imine before the hydride donor is introduced, minimizing the direct reduction of benzaldehyde to benzyl alcohol.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add STAB (14 mmol, 2.97 g, 1.4 eq) portion-wise over 10 minutes[6].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor via TLC (eluent: 10% MeOH in DCM with 1% NH₄OH). The UV-active imine spot will disappear as the secondary amine forms.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes any trace acetic acid generated and safely decomposes unreacted STAB, preventing post-workup reduction artifacts and ensuring the amine is in its free-base form for extraction.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-benzylisoamylamine.

Protocol B: Stepwise Reductive Amination using NaBH₄

Recommended when absolute suppression of dialkylation is required for primary aliphatic amines[6].

Materials: Isoamylamine (1.0 eq), Benzaldehyde (1.0 eq), NaBH₄ (1.0 eq), Anhydrous Methanol.

Procedure:

  • Condensation: Dissolve isoamylamine (10 mmol) and benzaldehyde (10 mmol) in anhydrous methanol (25 mL)[4]. Stir at room temperature for 2 hours.

    • Causality: Methanol acts as a dehydrating solvent that rapidly drives the thermodynamic formation of the imine for primary amines[4].

  • Reduction: Cool the solution strictly to 0 °C. Add NaBH₄ (10 mmol, 0.38 g, 1.0 eq) in small portions to control hydrogen evolution[5].

  • Completion: Stir for 1 hour at 0 °C, then warm to room temperature for 30 minutes.

  • Workup: Quench with water (10 mL). Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and evaporate to yield the pure product.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the N-benzylation of isoamylamine, comparing direct alkylation against reductive amination strategies.

MethodologyReagents & SolventsTemp (°C)Time (h)Yield (%)Selectivity (Mono:Di)
Direct Alkylation Benzyl Bromide, K₂CO₃, MeCN8018< 55~ 60:40
Direct Reductive Benzaldehyde, STAB, DCE20688 - 92> 95:5
Stepwise Reductive Benzaldehyde, NaBH₄, MeOH0 to 20390 - 95> 99:1

(Note: Yields represent isolated secondary amine after standard aqueous workup.)

Expert Insights & Troubleshooting

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the premier solvent for STAB-mediated reactions because it provides optimal solubility for the borohydride complex while remaining chemically inert[5]. Tetrahydrofuran (THF) can be used, but reaction kinetics are notably slower[6].

  • The Role of Acid Additives: While acetic acid (AcOH) is frequently added to reductive aminations of ketones to accelerate iminium formation, it is explicitly not recommended for the reaction between isoamylamine and benzaldehyde[5]. Primary aliphatic amines react rapidly with aldehydes; adding acid can prematurely protonate the amine, stalling the initial condensation step.

  • Moisture Management: Imine condensation liberates one equivalent of water. While STAB is remarkably tolerant of moisture, utilizing anhydrous solvents prevents the hydrolysis of the intermediate imine back to the starting materials, ensuring maximum throughput to the secondary amine[4].

References

  • [2] "Synthesis of a neurostimulative piperazine." Google Patents (EP2470182B1). URL:

  • [5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. URL:[Link]

  • [4] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • [6] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." PubMed (PMID: 8668769). URL:[Link]

Sources

Application

Application Notes and Protocols for the Analytical Development of Secondary Amine Salts

Introduction: The Critical Role of Secondary Amine Salt Analysis in Pharmaceutical Development Secondary amine salts are a cornerstone of modern pharmaceuticals. Many active pharmaceutical ingredients (APIs) are large, c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Secondary Amine Salt Analysis in Pharmaceutical Development

Secondary amine salts are a cornerstone of modern pharmaceuticals. Many active pharmaceutical ingredients (APIs) are large, complex organic molecules that exhibit poor water solubility.[1][2] By reacting a secondary amine functional group within the API with a suitable acid, a more polar and, therefore, more water-soluble salt is formed.[1] This critical step enhances the bioavailability of the drug substance, ensuring its effective absorption and therapeutic action in the body.[1]

However, the very nature of these salts presents unique analytical challenges. Their ionic character, potential for degradation, and the presence of related impurities necessitate the development of robust, specific, and sensitive analytical methods. These methods are not merely a quality control checkbox; they are fundamental to ensuring the safety, efficacy, and stability of the final drug product.[3] This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization and quantification of secondary amine salts, grounded in scientific principles and field-proven experience.

Pillar 1: Strategic Method Selection - A Multi-Faceted Approach

A successful analytical strategy for secondary amine salts rarely relies on a single technique. Instead, a combination of orthogonal methods provides a comprehensive understanding of the analyte's identity, purity, and stability. The choice of methodology is dictated by the specific analytical question being addressed.

Diagram: Orthogonal Analytical Strategy

Identity Identity & Structure HPLC_MS HPLC-UV/MS Identity->HPLC_MS NMR NMR Spectroscopy Identity->NMR IR Infrared Spectroscopy Identity->IR Purity Purity & Impurities Purity->HPLC_MS GC_MS GC-MS (with derivatization) Purity->GC_MS Quantity Assay & Quantification Quantity->HPLC_MS Titration Potentiometric/Conductimetric Titration Quantity->Titration Stability Stability & Degradation Stability->HPLC_MS

Caption: A multi-technique approach ensures comprehensive analysis.

Chromatographic Techniques: The Workhorse for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of secondary amine salts due to their inherent polarity and non-volatile nature.

  • Rationale: HPLC excels at separating the parent amine salt from its counter-ion, related substances, and degradation products. The choice of detector is crucial. UV-Vis detection is common if the amine contains a chromophore. For amines lacking a strong chromophore, or for enhanced sensitivity and specificity, Mass Spectrometry (MS) is the detector of choice.[4]

Gas Chromatography (GC) is generally not suitable for the direct analysis of secondary amine salts due to their low volatility. However, with a derivatization step to convert the polar amine into a more volatile, less polar derivative, GC-MS can be a powerful tool, particularly for identifying and quantifying volatile and semi-volatile impurities.[5]

Spectroscopic Techniques: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation and confirmation of identity.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. In ¹H NMR, the N-H proton of a secondary amine salt can be challenging to identify as it often appears as a broad signal.[6][7] However, the protons on the carbon adjacent to the nitrogen are deshielded and provide a characteristic signal.[7][8][9]

  • Infrared Spectroscopy: IR spectroscopy is particularly useful for distinguishing between primary, secondary, and tertiary amine salts.[1][10] Secondary amine salts exhibit a characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range and a distinct NH₂⁺ bending vibration between 1620 and 1560 cm⁻¹.[1][6][11]

Titrimetric Methods: A Classic Approach to Quantification

Titration remains a valuable and robust method for determining the total amine content.

  • Aqueous and Non-Aqueous Titrations: Aliphatic amines, being relatively strong bases, can be titrated in an aqueous medium against a standard acid.[12] For weaker aromatic amines, a non-aqueous titration is often necessary to obtain a sharp endpoint.[12]

  • Potentiometric and Conductimetric Titrations: These instrumental titration methods offer higher precision and are suitable for colored or turbid solutions.[12][13][14] Potentiometric titration, using a pH electrode, is widely used for determining small amounts of amines.[12] Conductimetric titration measures the change in electrical conductance of the solution as the titrant is added and is particularly useful for determining heat-stable amine salts.[13]

Pillar 2: Self-Validating Protocols - Ensuring Data Integrity

The following protocols are designed to be robust and self-validating, incorporating system suitability tests and controls to ensure the reliability of the generated data.

Protocol: Quantification of a Secondary Amine Salt by HPLC-UV

This protocol outlines a general method for the assay of a secondary amine salt. Method development and validation should be performed according to ICH Q2(R1) guidelines.

Objective: To determine the concentration of a secondary amine salt in a drug substance.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standard of the secondary amine salt

  • Drug substance sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[4]

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the drug substance sample in the same diluent to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV spectrum of the analyte.

    • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the concentration of the secondary amine salt in the sample using the following formula:

    Concentration_sample = (Area_sample / Area_standard) * Concentration_standard

Data Presentation:

ParameterAcceptance CriteriaResult
System Suitability
RSD of Peak Areas (n=5)≤ 2.0%Pass
Tailing Factor≤ 2.0Pass
Theoretical Plates≥ 2000Pass
Assay
Sample 1 Peak Area
Sample 2 Peak Area
Average Sample Peak Area
Standard Peak Area
Calculated Concentration mg/mL

Diagram: HPLC Workflow

cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation Mobile_Phase Mobile Phase Preparation HPLC HPLC System Mobile_Phase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data System_Suitability System Suitability Check Data->System_Suitability Calculation Quantification System_Suitability->Calculation Report Final Report Calculation->Report

Caption: A typical workflow for HPLC analysis.

Protocol: Impurity Profiling using GC-MS with Derivatization

This protocol is designed for the detection and identification of volatile impurities in a secondary amine salt, which may not be amenable to HPLC analysis.

Objective: To identify and semi-quantify volatile impurities.

Instrumentation:

  • GC-MS system

  • Appropriate GC column (e.g., DB-5ms)

  • Autosampler

Reagents:

  • Derivatizing agent (e.g., Benzenesulfonyl chloride)[5]

  • Sodium hydroxide solution

  • Extraction solvent (e.g., isooctane)

  • Internal standard (if quantitative analysis is required)

Procedure:

  • Sample Preparation: Dissolve a known amount of the secondary amine salt in an aqueous solution.

  • Derivatization:

    • Transfer the sample solution to a reaction vial.

    • Add sodium hydroxide solution to make the solution basic.

    • Add the derivatizing agent (e.g., benzenesulfonyl chloride).[5]

    • Agitate the mixture to facilitate the reaction.[5]

  • Extraction: Extract the derivatized analytes into an organic solvent (e.g., isooctane).

  • GC-MS Analysis:

    • Injector Temperature: 280 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 300 °C) to elute all components.

    • Carrier Gas: Helium

    • MS Scan Range: 50-500 amu

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Semi-quantify based on the peak area relative to the main component.

Protocol: Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[3][15][16]

Objective: To identify potential degradation products under various stress conditions.

Stress Conditions (as per ICH Q1A(R2)): [16]

  • Acid Hydrolysis: Treat the drug substance with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.[15]

  • Base Hydrolysis: Treat the drug substance with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.[15]

  • Oxidation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.[3][15]

  • Thermal Degradation: Expose the solid drug substance to high temperatures.[3][15]

  • Photolytic Degradation: Expose the drug substance to light according to ICH Q1B guidelines.

Procedure:

  • For each stress condition, prepare a sample of the secondary amine salt.

  • After the specified stress period, neutralize the acid and base hydrolysis samples.

  • Analyze the stressed samples using a stability-indicating HPLC method (typically the same method as the assay, but with a longer run time to elute late-eluting degradants).

  • Use a photodiode array (PDA) detector and a mass spectrometer to aid in the identification of degradation products.

A Note on Nitrosamine Impurities: A significant concern with secondary amines is their potential to react with nitrosating agents (like nitrites) to form N-nitrosamine impurities, which are often potent carcinogens.[4][17][18] This can occur during synthesis, formulation, or even during stability studies if improper humidity control is used (e.g., saturated sodium nitrite solutions).[19][20] Therefore, it is crucial to develop sensitive analytical methods, often using LC-MS/MS, to detect and quantify any potential nitrosamine impurities.[4][21] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of nitrosamine impurities in pharmaceuticals.[18]

Pillar 3: Authoritative Grounding & Comprehensive References

All claims and protocols presented in this guide are supported by established scientific principles and regulatory guidelines. The following references provide further in-depth information.

References

  • Heat Stable Amine Salts Testing Method. (n.d.). Scribd. Retrieved from [Link]

  • Sakai, T. (2001). Stepwise determination of quaternary ammonium salts and aromatic amines in pharmaceuticals by ion association titration. Analytical Sciences, 17(12), 1425-1428. Retrieved from [Link]

  • Hsu, C. H., & Lee, C. W. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere, 13(5), 689. Retrieved from [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]

  • Amino compounds. (2023, May 24). SlideShare. Retrieved from [Link]

  • Sluggett, G. W., et al. (2018). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Journal of Pharmaceutical and Biomedical Analysis, 150, 206-213. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Acathematix. Retrieved from [Link]

  • Lee, J., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(16), 4567. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. Retrieved from [Link]

  • Spectroscopy of Amines. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Kim, S., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega, 9(1), 100-108. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • van Pinxteren, M., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Analytical and Bioanalytical Chemistry, 410(28), 7465-7478. Retrieved from [Link]

  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 123-130. Retrieved from [Link]

  • 24.10 Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Titrimetric Methods. (2017, February 28). ACS Reagent Chemicals. Retrieved from [Link]

  • Determination of amines in workplace air using gas chromatography (headspace GC-MS). (2024, September 30). BAuA. Retrieved from [Link]

  • 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>. (2024, January 3). Analytix. Retrieved from [Link]

  • A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing. (2025, December 13). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method 1. (n.d.). Academia.edu. Retrieved from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 206-213. Retrieved from [Link]

  • Spectrophotometric Determination of Secondary Amines. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Amino Acid Determination, Revision 1. (2016, October 26). US Pharmacopeia (USP). Retrieved from [Link]

  • Li, H., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Talanta, 84(4), 1093-1098. Retrieved from [Link]

  • Amine Regulatory Landscape: Compliance and Market Insights. (n.d.). 360iResearch. Retrieved from [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Pharma Guideline. Retrieved from [Link]

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. (2021, March 10). MDPI. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8117. Retrieved from [Link]

  • Identification- Organic Nitrogenous Bases. (2025, December 17). United States Pharmacopeia USP 2025. Retrieved from [Link]

  • Bell, J. R., & Heisler, R. Y. (1955). The infrared spectra of secondary amines and their salts. Journal of the American Chemical Society, 77(20), 5285-5287. Retrieved from [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). Future Journal of Pharmaceutical Sciences, 11(1), 1-13. Retrieved from [Link]

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (n.d.). European Commission. Retrieved from [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). LinkedIn. Retrieved from [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products -2024. (2025, April 30). ResearchGate. Retrieved from [Link]

  • 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. (2025, October 9). Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Purification of secondary alkyl amines. (n.d.). Google Patents.
  • Bachhav, R., et al. (2024). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

optimizing reductive amination for secondary amine synthesis

Welcome to the Technical Support Center for Reductive Amination. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis of secondary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reductive Amination. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis of secondary amines. By understanding the thermodynamic and kinetic parameters of iminium reduction, you can eliminate common bottlenecks such as over-alkylation and incomplete conversion.

Mechanistic Troubleshooting & FAQs (The "Why")

Q: Why am I seeing significant over-alkylation (tertiary amine formation) when targeting a secondary amine? A: Over-alkylation is a classic "runaway train" scenario in amine synthesis. The alkyl group introduced onto the nitrogen atom during the first reductive amination is electron-donating[1]. This inductive effect increases the electron density on the nitrogen, making the newly formed secondary amine a stronger nucleophile than the starting primary amine[1],[2]. Consequently, the secondary amine outcompetes the primary amine for any remaining carbonyl compound, leading to tertiary amine formation. Causality & Fix: To mitigate this, strictly control stoichiometry by using the primary amine in a slight excess (1.05–1.1 equivalents) relative to the carbonyl compound[3]. Furthermore, utilizing is highly recommended, as it selectively reduces the protonated iminium ion over the unreacted carbonyl[4].

Q: Why is Sodium Triacetoxyborohydride (STAB) preferred over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)? A: NaBH₄ is a strong, unselective reducing agent that will rapidly reduce your starting aldehyde or ketone directly to an alcohol before the imine has a chance to form[5]. NaBH₃CN is milder and works well at pH 3–4, but it is highly toxic and produces hazardous hydrogen cyanide (HCN) gas and cyanide salts upon aqueous workup[6]. STAB strikes the perfect thermodynamic balance: the three electron-withdrawing acetate groups dampen the hydride's reactivity, making it stable to aldehydes and ketones but reactive enough to reduce iminium ions at a mildly acidic pH (4–6)[3],[7].

Q: My reaction yields are low, and TLC shows unreacted starting materials. What is going wrong? A: This usually points to incomplete imine/iminium formation. The condensation of an amine and a carbonyl releases water. If the substrate is sterically hindered or electronically deactivated (e.g., aromatic ketones), the equilibrium favors the starting materials[4],[7]. Causality & Fix: Implement a two-step (indirect) reductive amination. Pre-form the imine using a dehydrating agent or a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) before adding the reducing agent[7]. Ensure the pH is maintained between 4 and 6; if the pH is too low, the amine is completely protonated and loses its nucleophilicity; if too high, the imine is not activated for hydride attack[7].

Visual Workflows

Pathway Aldehyde Carbonyl + 1° Amine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Alcohol Alcohol (Direct Reduction) Aldehyde->Alcohol Strong Reductant (e.g., NaBH4) Iminium Iminium Ion (pH 4-6) Hemiaminal->Iminium -H2O SecAmine 2° Amine (Target) Iminium->SecAmine Hydride Transfer (e.g., STAB) TertAmine 3° Amine (Over-alkylation) SecAmine->TertAmine Excess Carbonyl + Reductant

Mechanistic pathway of reductive amination highlighting target synthesis and side reactions.

Troubleshooting Start Issue: Low 2° Amine Yield Check1 Is 3° Amine (Over-alkylation) present? Start->Check1 Fix1 Use stoichiometric carbonyl, switch to STAB Check1->Fix1 Yes Check2 Is unreacted Carbonyl/Alcohol present? Check1->Check2 No Fix2 Check pH (Target 4-6), Pre-form imine Check2->Fix2 Yes Check3 Is substrate sterically hindered? Check2->Check3 No Fix3 Add Lewis Acid (Ti(OiPr)4) or heat Check3->Fix3 Yes

Decision tree for troubleshooting low yields in secondary amine synthesis.

Standard Operating Procedures (SOPs)

Protocol A: Direct One-Pot Reductive Amination (Standard Substrates)

Self-Validating Principle: This protocol relies on the slow, selective nature of STAB. By monitoring the disappearance of the carbonyl via TLC, the system validates the completion of the iminium reduction before quenching, preventing premature termination[2].

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the primary amine (1.0 mmol) and the aldehyde/ketone (0.95 mmol, limiting reagent to prevent over-alkylation) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL)[3],[4].

  • Acidification: Add glacial acetic acid (1.0–2.0 mmol) to adjust the apparent pH to ~5[7]. Stir at room temperature for 30 minutes to allow hemiaminal/iminium equilibration.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) portion-wise over 5 minutes[3],[2]. The reaction is mildly exothermic.

  • Monitoring: Stir at room temperature for 2–12 hours. Validate progress by monitoring the consumption of the carbonyl compound via TLC (e.g., 20% EtOAc in Hexanes, visualize with UV and Ninhydrin stain)[2],[7].

  • Quench & Workup: Once the carbonyl is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and decompose excess STAB[2]. Extract with DCM (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[7]. Purify via silica gel chromatography.

Protocol B: Indirect Two-Step Reductive Amination (Hindered Substrates)

Self-Validating Principle: For sterically hindered ketones, one-pot methods fail. This protocol isolates the imine formation step, using ¹H NMR to validate complete condensation before the irreversible reduction step is initiated[7].

  • Imine Pre-formation: Dissolve the primary amine (1.0 mmol) and ketone (1.0 mmol) in anhydrous THF (10 mL). Add Ti(OiPr)₄ (1.5 mmol)[7]. Stir at room temperature or reflux for 12 hours.

  • Validation Check: Take a 0.1 mL aliquot, dilute with CDCl₃, and validate the disappearance of the carbonyl peak and appearance of the imine peak via ¹H NMR. Do not proceed until conversion is >95%.

  • Reduction: Cool the mixture to 0 °C. Add a solution of NaBH₄ (1.5 mmol) in ethanol (5 mL) dropwise[5]. Stir for 2 hours.

  • Workup: Quench with water (2 mL) to precipitate TiO₂. Filter the white slurry through a pad of Celite, washing with EtOAc. Concentrate and purify the filtrate.

Data & Reagent Selection Matrix

Reducing AgentReactivitySelectivity (Imine vs Carbonyl)Toxicity / ByproductsBest Use Case
NaBH(OAc)₃ (STAB) MildExcellentLow / Acetate saltsDirect reductive amination (Gold Standard)
NaBH₃CN MildExcellent (at pH 3-4)High / HCN gas, NaCNAcidic conditions, acid-stable substrates
NaBH₄ StrongPoorLow / Borate saltsIndirect (two-step) reductive amination
Borane-Pyridine ModerateGoodModerate / PyridineLarge-scale synthesis, STAB alternatives
H₂ / Pd/C VariableGoodLow / H₂ONon-reducible functional groups present

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006. URL:[Link]

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

Sources

Optimization

improving yield in benzyl(3-methylbutyl)amine hydrochloride synthesis

Focus Area: Yield Optimization in Benzyl(3-methylbutyl)amine Hydrochloride Synthesis Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Yield Optimization in Benzyl(3-methylbutyl)amine Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals troubleshooting the synthesis of N-benzylisoamylamine hydrochloride (benzyl(3-methylbutyl)amine HCl). The protocols below bypass rigid templates to provide you with direct causality, mechanistic insights, and self-validating methodologies to ensure high-yield, reproducible results.

Mechanistic Workflow & Causality

To troubleshoot yield effectively, we must first isolate the points of failure within the reaction pathway. The synthesis relies on the reductive amination of benzaldehyde with isoamylamine (3-methylbutan-1-amine).

SynthesisPathway A Benzaldehyde + Isoamylamine B Hemiaminal Intermediate A->B Nucleophilic Addition F Benzyl Alcohol (Side Product) A->F Premature Reduction C Imine Formation (-H2O) B->C H+ Catalysis (-H2O) D N-Benzylisoamylamine (Free Base) C->D NaBH(OAc)3 Reduction E Benzyl(3-methylbutyl)amine HCl (Target Salt) D->E Anhydrous HCl / MTBE G Tertiary Amine (Over-alkylation) D->G Excess Aldehyde

Mechanistic pathway of benzyl(3-methylbutyl)amine HCl synthesis and common side reactions.

Troubleshooting FAQs

Q1: I am seeing a significant amount of benzyl alcohol byproduct in my crude NMR. How do I prevent premature reduction? A: This occurs when the reducing agent attacks the unreacted benzaldehyde before the imine has fully formed. While sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is highly chemoselective for imines over aldehydes, direct reduction will still occur if the kinetics of imine formation are too slow. Solution: Adopt an indirect (stepwise) reductive amination approach. Allow the benzaldehyde and isoamylamine to stir in 1,2-dichloroethane (DCE) for 1–2 hours before adding the NaBH(OAc)3​ [1].

Q2: Should I add glacial acetic acid to accelerate the reaction? A: No. For the reductive amination of aldehydes like benzaldehyde, acetic acid is generally unnecessary. As established in the foundational methodology by[1], aldehydes are sufficiently electrophilic to form the imine rapidly. Acetic acid catalysis is strictly recommended when dealing with less reactive ketones. Adding acid here may prematurely degrade your reducing agent.

Q3: My product yield drops significantly after the aqueous workup. Where is my product going? A: It is likely being washed away in the aqueous layer. Benzyl(3-methylbutyl)amine has a pKa of approximately 9.5. If you quench the reaction with saturated NaHCO3​ (which buffers around pH 8), a massive fraction of your secondary amine remains protonated ( R2​NH2+​ ) and highly water-soluble. Solution: You must basify the aqueous layer to pH ≥ 12 using 1N NaOH during the workup. This fully deprotonates the secondary amine into its free base form, forcing it to partition into your organic extraction solvent (e.g., dichloromethane).

Q4: During the addition of HCl, my product forms a sticky oil instead of crystals. How do I fix this? A: "Oiling out" occurs when the lattice energy of the crystallizing salt is disrupted by trace water. Secondary amine hydrochlorides are notoriously hygroscopic. Solution: Ensure your free base is rigorously dried over anhydrous Na2​SO4​ before salt formation. Never use aqueous HCl; use strictly anhydrous ethereal HCl (e.g., 2M HCl in diethyl ether or MTBE). If an oil forms, decant the supernatant, add cold anhydrous hexane, and triturate vigorously to induce crystallization.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria are met.

Step 1: Imine Formation

  • In an oven-dried flask under inert atmosphere (Nitrogen/Argon), dissolve 10.0 mmol (1.06 g) of benzaldehyde in 20 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add 10.5 mmol (0.91 g, 1.05 eq) of isoamylamine dropwise at room temperature.

  • Stir for 1.5 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). Confirm the complete disappearance of the UV-active benzaldehyde spot ( Rf​≈0.6 ) before proceeding.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 14.0 mmol (2.97 g, 1.4 eq) of NaBH(OAc)3​ portion-wise over 10 minutes to control hydrogen evolution[1].

  • Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Check: LC-MS or GC-MS should confirm the mass of the target free base ( m/z 178.1 [M+H]+ ) and the absence of the imine intermediate.

Step 3: pH-Controlled Workup

  • Quench the reaction by slowly adding 15 mL of 1N NaOH.

  • Stir vigorously for 15 minutes.

  • Validation Check: Dip pH paper into the aqueous layer. It must read pH ≥ 12. If it is lower, add more 1N NaOH. Proceeding with a lower pH guarantees yield loss.

  • Extract the aqueous layer with dichloromethane ( 3×15 mL).

  • Wash the combined organic layers with brine, dry thoroughly over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base.

Step 4: Anhydrous Salt Formation

  • Dissolve the crude free base in 10 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Cool to 0 °C.

  • Dropwise, add 2M HCl in diethyl ether until precipitation ceases and the solution remains acidic.

  • Validation Check: A free-flowing white powder should precipitate immediately. If a biphasic oil forms, water contamination is present; stop, evaporate the solvent, re-dry the free base in DCM with Na2​SO4​ , and repeat Step 4.

  • Filter the precipitate, wash with cold MTBE, and dry under high vacuum.

Quantitative Reagent Selection Data

To justify the selection of NaBH(OAc)3​ , review the comparative data below regarding reducing agents for secondary amine synthesis.

Reducing AgentOptimal SolventChemoselectivity (Imine vs. Aldehyde)Relative ToxicityExpected Yield
NaBH(OAc)3​ 1,2-Dichloroethane (DCE) Excellent Low 85–95%
NaBH3​CN Methanol (MeOH)ExcellentHigh (HCN gas risk)75–85%
NaBH4​ Ethanol (EtOH)Poor (Rapidly reduces aldehyde)Low< 40%
H2​ , Pd/CEthyl Acetate (EtOAc)Moderate (Risk of hydrogenolysis)Low70–80%
References
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Benzyl Isoamylamine

Welcome to the technical support guide for the synthesis of N-benzyl isoamylamine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-benzyl isoamylamine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to assist researchers, scientists, and drug development professionals in successfully navigating this common synthetic transformation. The primary route for this synthesis is the reductive amination of isovaleraldehyde (3-methylbutanal) with benzylamine.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of N-benzyl isoamylamine via reductive amination.

Diagram of Primary Reaction Pathway

The synthesis proceeds via a two-step, one-pot reaction. First, benzylamine and isovaleraldehyde condense to form an intermediate imine (Schiff base). This imine is then reduced in situ by a hydride-based reducing agent, such as sodium borohydride (NaBH₄), to yield the target secondary amine.[1][2][3]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Isovaleraldehyde Isovaleraldehyde Imine N-Benzylidene-3-methylbutan-1-imine (Imine Intermediate) Isovaleraldehyde->Imine + Benzylamine - H₂O Benzylamine Benzylamine Benzylamine->Imine Product N-benzyl-3-methylbutan-1-amine (N-benzyl isoamylamine) Imine->Product + [H] (e.g., NaBH₄)

Caption: General workflow for the synthesis of N-benzyl isoamylamine.

Question 1: My final product yield is very low. What are the likely causes?

Low yield is a frequent issue that can stem from several factors throughout the reaction process.

  • Incomplete Imine Formation: The initial condensation to form the imine is a reversible equilibrium reaction.[3] To drive the reaction forward, it is often beneficial to perform the reaction under mildly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of acetic acid.[4] However, a pH that is too low will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.[4]

  • Premature Aldehyde Reduction: Sodium borohydride (NaBH₄) can reduce the starting isovaleraldehyde to isoamyl alcohol, competing with the desired imine reduction.[5] To minimize this, ensure the imine has sufficient time to form before adding the reducing agent (typically 30-60 minutes at room temperature). Adding the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) can also enhance selectivity.[5]

  • Isovaleraldehyde Self-Condensation: Aldehydes with α-hydrogens, like isovaleraldehyde, can undergo base- or acid-catalyzed self-condensation (an aldol reaction) to form undesired dimeric impurities.[6][7][8] This side reaction consumes the starting material. A key strategy to prevent this is to add the isovaleraldehyde slowly to the solution of benzylamine, keeping the instantaneous concentration of the free aldehyde low.[6]

  • Sub-optimal Reducing Agent: While NaBH₄ is common, it is not always the most selective reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for imines in the presence of aldehydes and is often the reagent of choice for direct reductive aminations.[9][10][11] It is particularly effective in solvents like 1,2-dichloroethane (DCE).[12]

Question 2: My NMR/IR spectrum shows impurities. What are the most common side products and how can I avoid them?

Identifying side products is crucial for optimizing the reaction. The diagram below illustrates the formation pathways of the three most common impurities.

G Isovaleraldehyde Isovaleraldehyde Alcohol Isoamyl Alcohol Isovaleraldehyde->Alcohol Reduction (e.g., NaBH₄) Aldol Aldol Adduct Isovaleraldehyde->Aldol + Isovaleraldehyde (Self-Condensation) Benzylamine Benzylamine Product N-benzyl isoamylamine (Desired Product) Dialkylation N-benzyl-bis(3-methylbutyl)amine (Tertiary Amine) Product->Dialkylation

Caption: Common side reaction pathways in the synthesis.

  • Isoamyl Alcohol: As mentioned, this arises from the direct reduction of isovaleraldehyde by NaBH₄.

    • Troubleshooting: Add the reducing agent slowly at 0 °C. Alternatively, use a more selective reagent like NaBH(OAc)₃, which shows a strong preference for reducing the protonated imine (iminium ion) over the neutral aldehyde.[10]

  • N,N-Dibenzyl Isoamylamine (or other tertiary amines): This is a product of over-alkylation, where the newly formed secondary amine (N-benzyl isoamylamine) reacts with another molecule of isovaleraldehyde and is subsequently reduced.[9][13]

    • Troubleshooting: This side reaction is often suppressed by using a slight molar excess (up to 5%) of the primary amine (benzylamine).[9] A stepwise procedure, where the imine is formed first and then reduced with NaBH₄, can also mitigate this issue.[9][12]

  • Aldol Condensation Products: Isovaleraldehyde can react with itself to form a β-hydroxy aldehyde, which may then dehydrate.[6][14] These products are often high-molecular-weight, oily impurities.

    • Troubleshooting: Control the rate of addition of isovaleraldehyde. Maintaining a neutral to slightly acidic pH prevents base-catalyzed self-condensation.

Question 3: How do I effectively purify the final product?

N-benzyl isoamylamine is a basic compound, which allows for straightforward purification via acid-base extraction.

  • Quench: After the reaction is complete (monitored by TLC), carefully quench the excess reducing agent by the slow addition of water or dilute HCl.

  • Acid Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and extract with aqueous acid (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, while neutral organic impurities (like isoamyl alcohol and aldol products) will remain in the organic layer.

  • Basify: Separate the aqueous layer and basify it to a pH > 10 with a strong base (e.g., 6M NaOH). This deprotonates the amine salt, making it insoluble in water.

  • Final Extraction: Extract the free amine back into an organic solvent (3x portions).

  • Dry and Concentrate: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

For very persistent impurities, column chromatography on silica gel may be necessary. Since amines can streak on acidic silica, it is advisable to pre-treat the silica with triethylamine (TEA) or use an eluent containing 1-3% TEA to neutralize acidic sites.[15]

Table 1: Comparison of Common Reducing Agents
Reducing AgentTypical Solvent(s)AdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.[16]Can reduce the starting aldehyde; less selective.[5]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFHighly selective for imines over carbonyls.[5][13]Highly toxic (cyanide source), requires careful handling and waste disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, AcetonitrileExcellent selectivity, mild, commercially available, high yields.[9][10][17]More expensive than NaBH₄, moisture-sensitive.[17]
Catalytic Hydrogenation (H₂/Pd-C) Methanol, Ethanol"Clean" reaction, no hydride byproducts.Requires specialized high-pressure equipment, potential for debenzylation.[18][19]

Detailed Experimental Protocol

This protocol describes a reliable, stepwise (indirect) method for synthesizing N-benzyl isoamylamine using sodium borohydride.

Reagents & Equipment:

  • Benzylamine (1.0 eq)

  • Isovaleraldehyde (1.05 eq)

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Standard glassware for workup and extraction

Procedure:

  • Imine Formation:

    • To a round-bottom flask, add benzylamine (1.0 eq) and anhydrous methanol (approx. 0.5 M concentration).

    • Begin stirring the solution at room temperature.

    • Slowly add isovaleraldehyde (1.05 eq) dropwise to the stirring solution over 15-20 minutes.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the imine. Monitor the reaction by TLC (a new, less polar spot for the imine should appear, and the aldehyde spot should disappear).

  • Reduction:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Carefully add sodium borohydride (1.5 eq) to the cold solution in small portions over 30 minutes. Caution: Gas evolution (H₂) will occur.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

  • Workup and Purification:

    • Cool the flask again to 0 °C and slowly quench the reaction by adding 1M HCl until gas evolution ceases and the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Add ethyl acetate to the remaining residue and transfer to a separatory funnel. Wash the organic layer with water.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine all organic layers and extract with 1M HCl (3x). The product will move to the aqueous layer.

    • Combine the acidic aqueous layers, cool in an ice bath, and carefully add 6M NaOH until the pH is >10. A white precipitate or oil (the product) should form.

    • Extract the product from the basic aqueous solution with dichloromethane (3x).

    • Combine the dichloromethane layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-benzyl isoamylamine product.

References

  • Benchchem. (n.d.). Preventing isovaleraldehyde self-condensation in reaction mixtures.
  • Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Isovaleraldehyde in Aldol Condensation Reactions.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (2015, March 12). How do I reduce imines in the presence of aldehydes-alternatives to NaBH3CN?. Retrieved from [Link]

  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. (2024, June 17). YouTube. Retrieved from [Link]

  • Thordarson, P., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PubMed.
  • Benchchem. (n.d.). Isovaleraldehyde chemical properties and reactivity.
  • Benchchem. (n.d.). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
  • Li, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80, 834–836.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • The Journal of Organic Chemistry. (2021, December 13). Reductive Alkylation of Azides and Nitroarenes with Alcohols: A Selective Route to Mono- and Dialkylated Amines. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for N-Benzyldiethanolamine based reactions.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • PMC. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • ResearchGate. (2025, August 10). Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • Orango. (2025, August 21). Understanding the Aldol Condensation: From Reactants to Products. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

Sources

Optimization

degradation pathways of benzyl(3-methylbutyl)amine hydrochloride

Welcome to the Technical Support Center for Benzyl(3-methylbutyl)amine Hydrochloride (also known as N-benzylisoamylamine HCl). As a secondary amine salt, this compound presents unique stability challenges during formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl(3-methylbutyl)amine Hydrochloride (also known as N-benzylisoamylamine HCl). As a secondary amine salt, this compound presents unique stability challenges during formulation, forced degradation, and long-term storage.

Designed for analytical chemists and drug development professionals, this portal bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Knowledge Base: Mechanistic Degradation Pathways

To successfully stabilize Benzyl(3-methylbutyl)amine HCl, you must first understand its intrinsic chemical vulnerabilities. While the hydrochloride salt form confers significant stability against hydrolysis, the molecule remains highly susceptible to oxidative and physical degradation pathways.

1. Oxidative Cleavage (The Primary Pathway) Secondary benzylamines are notoriously sensitive to autoxidation. The benzylic carbon is highly activated; in the presence of reactive oxygen species (ROS), transition metal impurities, or peroxides (commonly found in excipients like PEGs or polysorbates), a hydrogen atom is abstracted to form a benzylic radical[1]. This radical reacts with molecular oxygen to form a hydroperoxide intermediate, which rapidly collapses. This C-N bond cleavage yields two primary degradants: benzaldehyde and 3-methylbutan-1-amine (isoamylamine) [2].

2. N-Oxidation Alternatively, direct oxidation of the secondary amine nitrogen can occur, leading to the formation of a hydroxylamine or a nitrone. This pathway is heavily dependent on the microenvironmental pH and the specific oxidative stressor applied.

3. Free-Basing and Volatilization While not a chemical degradation per se, exposure to alkaline microenvironments (pH > 9.0) neutralizes the hydrochloride salt. The resulting free base of benzyl(3-methylbutyl)amine is an oil with significant vapor pressure. Under accelerated thermal conditions, this leads to apparent assay loss due to volatilization rather than chemical breakdown.

DegradationPathway API Benzyl(3-methylbutyl)amine HCl (Stable Salt) FreeBase Free Base Form (Susceptible to Oxidation) API->FreeBase Alkaline pH Shift (Excipient Interaction) Radical Benzylic Radical / Hydroperoxide (Reactive Intermediate) FreeBase->Radical ROS, Peroxides, UV Light, Heat NOxide N-Oxidation Products: Hydroxylamine / Nitrone FreeBase->NOxide Direct N-Oxidation Cleavage C-N Cleavage Products: Benzaldehyde + Isoamylamine Radical->Cleavage Alpha-carbon Oxidation

Fig 1: Primary chemical and physical degradation pathways of Benzyl(3-methylbutyl)amine HCl.

Self-Validating Protocol: ICH Q1A Forced Degradation

To accurately profile the impurity landscape without generating secondary artifacts, forced degradation must be carefully controlled. Over-stressing can lead to secondary degradation products that will never appear during actual shelf-life storage, while under-stressing fails to validate the stability-indicating method[3][4].

The Causality of Method Design: We strictly avoid using methanol as a co-solvent in this protocol. Secondary amines can react with methanol under oxidative or thermal stress to form artificial alkylation products, severely confounding your impurity profile[5]. We utilize a self-validating mass balance check: the sum of the remaining API and all quantified degradants must equal 100% (± 2%). If it does not, you are either losing the free base to volatilization, or degradants are invisible to your current detector (e.g., isoamylamine lacks a strong UV chromophore).

Step-by-Step Methodology
  • Sample Preparation: Prepare the API at a concentration of 1.0 mg/mL in a chemically inert diluent (e.g., Water:Acetonitrile 50:50 v/v).

  • Control Generation: For every stress condition, prepare an unstressed API control (stored at 2-8°C) and a stressed placebo (to rule out excipient-only peaks).

  • Stress Execution: Subject the samples to the conditions outlined in Table 1.

  • Quenching: Immediately neutralize acid/base samples to pH 7.0 to halt degradation prior to injection. Quench oxidative samples with sodium bisulfite.

  • Analysis: Analyze via LC-MS/DAD. Use a gradient capable of retaining highly polar amines (isoamylamine) and non-polar aldehydes (benzaldehyde).

Quantitative Stress Conditions & Expected Targets
Stress PathwayReagent / ConditionTemp & TimeTarget DegradationExpected Primary Degradant
Acid Hydrolysis 0.1 N HCl60°C for 24h< 5% (Highly Stable)None (Stable as salt)
Base Hydrolysis 0.1 N NaOH60°C for 24h5 - 10%Free base volatilization
Oxidation 3% H₂O₂Room Temp for 6h10 - 20%Benzaldehyde, Nitrones
Thermal (Solid) Dry Heat105°C for 48h< 5%Trace cleavage products
Photolysis 1.2M lux-hr UV/VisRoom Temp5 - 15%Benzaldehyde (Photo-oxidation)

Troubleshooting Guides & FAQs

Q: During 40°C/75% RH accelerated stability testing, my API assay values are dropping by 8%, but no corresponding impurity peaks appear on the HPLC. Where is the drug going? A: You are likely experiencing volatilization, not chemical degradation. Check the microenvironmental pH of your formulation. If the pH exceeds 8.5, the benzyl(3-methylbutyl)amine hydrochloride salt is converting into its free base form. The free base is an oil with significant volatility. Actionable Fix: Ensure your formulation is buffered to a pH between 4.0 and 6.0 to lock the API in its non-volatile, protonated salt form. Additionally, verify the seal integrity of your packaging.

Q: I am seeing a massive peak at RRT 0.4 in my oxidative stress samples, and the sample vial smells faintly of almonds. What is this? A: This is benzaldehyde , the classic byproduct of benzylic C-N bond cleavage[1][2]. The almond odor is a dead giveaway. Actionable Fix: If this occurs in your formulated product (not just forced degradation), check the peroxide value (POV) of your excipients. Switch to low-peroxide grades of PEGs/polysorbates, or introduce an antioxidant like BHT or methionine to scavenge peroxides before they can abstract the benzylic hydrogen.

Q: How can I differentiate between N-oxidation and alpha-carbon oxidation using my LC-MS data? A: Look at the mass shifts.

  • N-Oxidation: You will see a degradant with a mass of [M+H]+ + 16 Da. The intact carbon skeleton remains, but an oxygen atom has been added to the nitrogen (forming a hydroxylamine).

  • Alpha-Carbon Oxidation (Cleavage): The molecule splits. You will detect isoamylamine (m/z 88 for [M+H]+, though it ionizes poorly in positive ESI and lacks UV absorbance) and benzaldehyde (which often requires APCI or GC-MS to detect effectively, though it has strong UV absorbance at 250 nm).

TroubleshootingWorkflow Start OOS: Assay Drop or Impurity Spike Detected MassBalance Is Mass Balance Maintained? (Sum of API + Impurities = 100%) Start->MassBalance Volatilization Investigate Volatilization: Check Formulation pH & Container Seal MassBalance->Volatilization No (Loss of API) Identify Identify Degradant via LC-MS MassBalance->Identify Yes (New Peaks) Benzaldehyde Cleavage Products Detected (Benzaldehyde / Isoamylamine) Identify->Benzaldehyde C-N Cleavage NOx +16 Da Mass Shift Detected (N-Oxide / Hydroxylamine) Identify->NOx N-Oxidation FixOx Formulation Fix: Add Antioxidant or Control Excipient Peroxides Benzaldehyde->FixOx NOx->FixOx

Fig 2: Decision tree for troubleshooting Out-of-Specification (OOS) stability results.

Q: Why does my stability-indicating method fail to achieve mass balance during base hydrolysis? A: If you are stressing the drug in 0.1 N NaOH at 60°C, you have completely converted the salt to the free base. At 60°C, the free base will rapidly evaporate from the solution if the vessel is not hermetically sealed. Furthermore, the cleavage byproduct, isoamylamine, has no UV chromophore. If your method relies solely on a UV detector (e.g., DAD at 210 nm), you will see the benzaldehyde peak but you will be completely blind to the isoamylamine fragment, leading to an apparent loss in mass balance. Actionable Fix: Use tightly sealed pressure vials for thermal/base stress, and couple your UV detector with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to quantify the non-chromophoric isoamylamine.

References

  • ICH Expert Working Group. "Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2003.[Link]

  • Reynolds, D. W., et al. "Available Guidance and Best Practices for Conducting Forced Degradation Studies." Pharmaceutical Technology, 2002.[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass, 2026.[Link]

  • Mondal, S., et al. "Metal-Free Activation of Molecular Oxygen by Quaternary Ammonium-Based Ionic Liquid: A Detail Mechanistic Study." Journal of the American Chemical Society, 2024.[Link]

  • Laha, J. K., et al. "Transition-Metal-Free Tandem Oxidative Removal of Benzylic Methylene Group by C–C and C–N Bond Cleavage Followed by Intramolecular New Aryl C–N Bond Formation under Radical Conditions." Organic Letters, 2014.[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC method for benzyl(3-methylbutyl)amine hydrochloride

Advanced HPLC Method Validation for Benzyl(3-methylbutyl)amine Hydrochloride: A Comparative Guide to Column Chemistries Introduction The analysis of secondary amine salts, such as benzyl(3-methylbutyl)amine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Validation for Benzyl(3-methylbutyl)amine Hydrochloride: A Comparative Guide to Column Chemistries

Introduction

The analysis of secondary amine salts, such as benzyl(3-methylbutyl)amine hydrochloride[1], presents a notorious challenge in liquid chromatography. Because this compound possesses a basic secondary amine group alongside hydrophobic benzyl and isopentyl moieties, it exhibits a dual-retention mechanism on traditional silica-based stationary phases. While the hydrophobic regions interact predictably with the C18 ligand, the protonated amine undergoes secondary ion-exchange interactions with ionized residual silanols on the silica surface[2].

This phenomenon leads to sluggish desorption kinetics, resulting in severe peak tailing, poor resolution, and compromised integration accuracy. To establish a robust, reliable, and regulatory-compliant analytical method, chromatographers must carefully select the stationary phase and mobile phase modifiers. This guide objectively compares three distinct chromatographic strategies for analyzing benzyl(3-methylbutyl)amine hydrochloride and provides a comprehensive, self-validating experimental protocol based on the latest ICH Q2(R2) guidelines[3].

Mechanistic Comparison of Chromatographic Alternatives

As a Senior Application Scientist, I evaluate column performance not just by the chromatogram, but by the underlying thermodynamic and electrostatic interactions occurring at the particle surface.

Alternative A: Traditional Fully Porous C18 (L1) with 0.1% TFA Historically, chromatographers have relied on strong ion-pairing agents like Trifluoroacetic acid (TFA) to combat basic amine tailing. TFA dynamically coats the stationary phase, masking residual silanols and forming a neutral ion-pair with the analyte.

  • The Verdict: While peak shape improves, TFA causes severe ion suppression in mass spectrometry (MS) and permanently alters the selectivity of the column. It is a brute-force approach that limits method transferability.

Alternative B: Core-Shell (SPP) C18 with High-pH Buffer (Ammonium Bicarbonate, pH 10) By raising the mobile phase pH above the pKa of the secondary amine (typically ~10.5), the analyte is deprotonated into its neutral free-base form. This eliminates the electrostatic attraction to the anionic silanols.

  • The Verdict: Excellent efficiency due to the core-shell particle architecture. However, operating at pH 10 accelerates the dissolution of the silica backbone, drastically reducing column lifetime unless specialized, heavily cross-linked hybrid particles are used.

The Optimal Solution: Charged Surface Hybrid (CSH) C18 with 0.1% Formic Acid Charged Surface Hybrid (CSH) technology represents a paradigm shift. During the synthesis of the hybrid organic/inorganic particle, a low-level positive charge is intentionally incorporated into the particle surface. At acidic pH (where the amine is protonated), the positive surface charge actively repels the cationic analyte.

  • The Verdict: This electrostatic shielding completely mitigates silanol interactions without the need for ion-pairing agents or high-pH buffers[2]. It allows the use of weak, MS-friendly acids like 0.1% Formic Acid while delivering perfectly symmetric peaks.

G cluster_0 Traditional C18 Silica cluster_1 Charged Surface Hybrid (CSH) Amine Protonated Amine (Analyte) Silanol Residual Silanols (Anionic) Amine->Silanol Attraction Charge Positive Surface Charge Amine->Charge Repulsion Result1 Ion-Exchange + Severe Peak Tailing Silanol->Result1 Result2 Electrostatic Repulsion + Symmetric Peak Charge->Result2

Fig 1: Electrostatic mechanisms dictating peak shape for basic amines on different stationary phases.

Quantitative Performance Comparison

To validate the mechanistic theory, an experimental comparison was conducted using a 100μg/mL standard of benzyl(3-methylbutyl)amine hydrochloride.

ParameterAlt A: Traditional C18 (0.1% TFA)Alt B: Core-Shell C18 (pH 10)Optimal: CSH C18 (0.1% FA)
Tailing Factor ( Tf​ ) 1.451.121.04
Theoretical Plates ( N ) 8,50014,20013,800
Retention Time ( Rt​ ) 6.2 min8.5 min5.8 min
MS Compatibility Poor (Suppression)ModerateExcellent
Column Degradation LowHigh (Silica dissolution)Low

Step-by-Step Experimental Protocol: CSH Method

Based on the superior peak symmetry and MS compatibility, the CSH C18 method was selected for full validation. Every step in this protocol is designed as a self-validating system to ensure reproducibility.

1. Reagent and Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile.

  • Causality Note: Formic acid (pKa ~3.75) ensures the secondary amine remains fully protonated, maximizing the electrostatic repulsion effect of the CSH particle.

2. Standard Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Accurately weigh 50.0 mg of benzyl(3-methylbutyl)amine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent ( 1.0mg/mL ).

  • Working Standard: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume ( 100μg/mL ).

3. Chromatographic Conditions

  • Column: CSH C18, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 2.0 µL.

  • Detection: UV at 214 nm (optimal for the benzyl chromophore).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 95% B (Wash)

    • 7.5 - 10.0 min: 5% B (Equilibration)

ICH Q2(R2) Method Validation Workflow

To prove that this analytical procedure is fit for its intended purpose (assay of the active substance), it must be validated according to ICH Q2(R2) guidelines[3]. The revised R2 guideline emphasizes a lifecycle approach and robust statistical evaluation.

G Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity Forced Degradation & Blank Start->Spec Lin 2. Linearity & Range 25% to 150% of Target Conc. Spec->Lin Acc 3. Accuracy Spike Recovery Studies Lin->Acc Prec 4. Precision Repeatability & Intermediate Acc->Prec LOD 5. LOD / LOQ Signal-to-Noise Evaluation Prec->LOD Rob 6. Robustness Method Parameter Variations LOD->Rob

Fig 2: Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Validation Execution & Acceptance Criteria

1. Specificity (Forced Degradation)

  • Procedure: The standard is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal (80°C) stress for 24 hours.

  • Causality: Ensures the benzyl(3-methylbutyl)amine peak is completely resolved from any degradation products. Peak purity is verified using a Photodiode Array (PDA) detector.

2. Linearity and Range

  • Procedure: Prepare standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration ( 100μg/mL ). Inject each in triplicate.

  • Results: The CSH method demonstrated exceptional linearity due to the lack of secondary adsorption sites.

3. Accuracy (Recovery)

  • Procedure: Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.

4. Precision (Repeatability)

  • Procedure: Inject the 100% target concentration standard six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

Summary of Validation Data (CSH Method)
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution > 2.0 from degradantsMin Resolution = 3.4Pass
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (%RSD) ≤2.0% (n=6)0.45%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05μg/mL , LOQ: 0.15μg/mL Pass
Robustness %RSD ≤2.0% under varied conditionsMax %RSD = 0.8%Pass

Conclusion

By understanding the thermodynamic and electrostatic causality behind basic amine retention, we can engineer superior analytical methods. The use of Charged Surface Hybrid (CSH) technology eliminates the need for harsh ion-pairing agents or column-destroying high-pH buffers. The resulting method for benzyl(3-methylbutyl)amine hydrochloride is highly efficient, MS-compatible, and easily passes all rigorous ICH Q2(R2) validation parameters.

Sources

Comparative

Comparative Analysis of Benzyl(3-methylbutyl)amine Hydrochloride and Analogous Secondary Amine Salts: Steric Dynamics and Synthetic Performance

In the landscape of organic synthesis and medicinal chemistry, the selection of secondary amine building blocks fundamentally dictates the pharmacokinetic properties and synthetic viability of lead compounds. Benzyl(3-me...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and medicinal chemistry, the selection of secondary amine building blocks fundamentally dictates the pharmacokinetic properties and synthetic viability of lead compounds. Benzyl(3-methylbutyl)amine hydrochloride (also known as N-benzylisoamylamine HCl) represents a unique structural motif. By comparing it against other common secondary amine salts—such as N-benzylmethylamine HCl, N-isopropylbenzylamine HCl, and dibenzylamine HCl—researchers can better understand how specific N-alkyl chain variations govern physicochemical properties and nucleophilic reactivity.

This guide provides an objective, data-driven comparison of these secondary amine salts, detailing their structure-property relationships (SPR) and providing a self-validating experimental protocol for assessing their relative reaction kinetics.

Structure-Property Relationships (SPR) & Physicochemical Profiling

The reactivity and lipophilicity of a secondary amine are largely dictated by the steric bulk and chain length of its N-substituents.

  • N-Benzylmethylamine HCl: Features a minimal methyl group, resulting in exceptionally low steric hindrance and high nucleophilicity, but lower overall lipophilicity[1].

  • N-Isopropylbenzylamine HCl: Features α -branching (isopropyl group) directly adjacent to the nitrogen. This creates significant steric shielding around the lone pair, drastically reducing nucleophilicity despite a moderate increase in lipophilicity[2].

  • Benzyl(3-methylbutyl)amine HCl: Features γ -branching (isoamyl group). Because the branching is positioned three carbons away from the nitrogen, it imparts high lipophilicity (ideal for blood-brain barrier penetration in neuroactive drug design) without severely compromising the accessibility of the nitrogen lone pair[3].

  • Dibenzylamine HCl: Contains two bulky benzyl groups, offering high symmetry and crystallinity, but introducing significant steric drag during substitution reactions[4].

Quantitative Data Comparison

The following table summarizes the key physicochemical metrics of these secondary amine salts. LogP and Topological Polar Surface Area (TPSA) values are based on the free base forms to reflect physiological and synthetic behavior.

CompoundCAS No. (Free Base)Molecular Weight (HCl Salt)Predicted LogPTPSA (Ų)Steric Hindrance at NitrogenRelative Nucleophilicity
N-Benzylmethylamine HCl 13426-94-3157.64 g/mol 1.8512.03Low (Minimal bulk)Very High
N-Isopropylbenzylamine HCl 18354-85-3185.69 g/mol 2.4012.00High ( α -branching)Low
Dibenzylamine HCl 20455-68-9233.73 g/mol 3.0012.00High (Dual aryl bulk)Moderate
Benzyl(3-methylbutyl)amine HCl 4462-17-3213.75 g/mol 3.4612.03Moderate ( γ -branching)High

(Data derived from and computational records[3],[4],[2],[1].)

SPR Root Secondary Amine Selection N1 N-Benzylmethylamine (Low Steric Bulk) Root->N1 N2 Benzyl(3-methylbutyl)amine (γ-Branching) Root->N2 N3 N-Isopropylbenzylamine (α-Branching) Root->N3 R1 High Nucleophilicity Low Lipophilicity N1->R1 R2 High Nucleophilicity High Lipophilicity N2->R2 R3 Low Nucleophilicity Moderate Lipophilicity N3->R3

Fig 1: Structure-property relationships governing secondary amine selection.

Experimental Methodology: Comparative N-Alkylation Kinetics

To objectively compare the performance of benzyl(3-methylbutyl)amine hydrochloride against its analogues, a standardized kinetic assay is required. The following protocol outlines a self-validating system for measuring the pseudo-first-order rate constants ( k ) of these amines via an SN​2 N-alkylation reaction.

Causality Behind Experimental Choices
  • Solvent (Anhydrous Acetonitrile): As a polar aprotic solvent, MeCN heavily solvates the potassium cation of the base, leaving the carbonate anion "naked" and highly basic. This rapidly deprotonates the amine hydrochloride salt without participating in nucleophilic side reactions.

  • Electrophile (1-Bromohexane): A primary alkyl halide is specifically chosen to enforce a strict SN​2 mechanism. If a secondary halide were used, E2 elimination would compete with substitution, muddying the kinetic data. This isolates the steric hindrance of the amine as the sole rate-determining variable.

  • Analytical Method (HPLC-UV at 254 nm): All tested amines contain a benzyl group, which acts as a strong chromophore at 254 nm. This allows for precise UV quantification of both the starting material and the tertiary amine product without the need for pre-column derivatization.

Step-by-Step Protocol

Step 1: Freebasing and System Initialization

  • In four separate, flame-dried 50 mL round-bottom flasks, add 5.0 mmol of each respective secondary amine hydrochloride salt.

  • Add 15.0 mmol (3.0 equivalents) of finely powdered, anhydrous potassium carbonate ( K2​CO3​ ) to each flask.

  • Suspend the mixture in 20.0 mL of anhydrous acetonitrile (MeCN) and stir at 500 rpm at 25°C for 30 minutes to ensure complete liberation of the free base.

Step 2: Electrophilic Addition (Time Zero)

  • Equip each flask with a reflux condenser and elevate the temperature to a highly controlled 60°C using a thermostatic oil bath.

  • Add 1.0 mmol of biphenyl to each flask to serve as an inert internal standard for HPLC quantification.

  • At t=0 , rapidly inject 25.0 mmol (5.0 equivalents, pseudo-first-order excess) of 1-bromohexane into each flask.

Step 3: Kinetic Sampling and Quenching

  • At specific time intervals ( t=10,20,30,45,60,90,120 minutes), extract a 50 µL aliquot from each reaction vessel.

  • Immediately quench the aliquot by diluting it into 1.0 mL of a 50:50 Methanol/Water mixture containing 0.1% Trifluoroacetic acid (TFA). The acidic environment instantly protonates the unreacted secondary amine, halting the SN​2 reaction.

Step 4: HPLC Analysis and Rate Determination

  • Analyze the quenched samples via Reverse-Phase HPLC (C18 column, gradient elution of Water/MeCN with 0.1% TFA, UV detection at 254 nm).

  • Integrate the peak areas of the remaining secondary amine relative to the biphenyl internal standard.

  • Plot ln([Amine]t​/[Amine]0​) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow A Amine HCl Salts (Equimolar) B Freebasing (K2CO3, MeCN) A->B Prep C Electrophile Addition (1-Bromohexane) B->C SN2 React D Kinetic Sampling (HPLC-UV 254nm) C->D Monitor E Rate Constant (k) Determination D->E Analyze

Fig 2: Self-validating kinetic workflow for comparative N-alkylation.

Conclusion & Applications in Drug Development

The experimental and computational data demonstrate that benzyl(3-methylbutyl)amine hydrochloride occupies a highly favorable "Goldilocks zone" for drug development. While N-benzylmethylamine is highly reactive, it lacks the lipophilic bulk often required for target receptor binding or membrane permeability. Conversely, N-isopropylbenzylamine provides bulk but suffers from severe α -steric hindrance that drastically slows down downstream synthetic steps (such as amidation or alkylation).

By utilizing the γ -branched isoamyl group, benzyl(3-methylbutyl)amine achieves a high LogP (~3.46)[3] while maintaining a nucleophilic trajectory that is kinetically comparable to much smaller amines. This makes it a superior building block for synthesizing complex, lipophilic APIs where late-stage functionalization of the nitrogen center is required.

References

  • Guidechem. "N-benzyl-3-methylbutan-1-amine (CAS 4462-17-3) Properties and Structural Data." Guidechem Chemical Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13000629, Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (Dibenzylamine HCl)." PubChem. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12284955, N-benzylpropan-2-amine;hydrochloride (N-Isopropylbenzylamine HCl)." PubChem. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9855548, Methylbenzylamine hydrochloride." PubChem. URL: [Link]

Sources

Validation

Advanced Spectroscopic Validation of Benzyl(3-methylbutyl)amine Hydrochloride: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the critical need to rigorously validate the structural identity and salt form of active pharmaceutical ingredients (APIs) and their...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the critical need to rigorously validate the structural identity and salt form of active pharmaceutical ingredients (APIs) and their intermediates. Benzyl(3-methylbutyl)amine hydrochloride (CAS: 4462-18-4), a versatile secondary amine building block, presents a classic analytical challenge: differentiating the protonated salt from its free base counterpart while confirming its exact structural connectivity.

This guide objectively compares the spectroscopic behavior of the hydrochloride salt against the free base and provides self-validating experimental protocols designed to ensure absolute scientific integrity in your analytical workflows.

Strategic Comparison: Hydrochloride Salt vs. Free Base

In drug development, the physical state of an amine dictates its handling, stability, and formulation viability. The free base form of benzyl(3-methylbutyl)amine (molecular formula: C₁₂H₁₉N) is typically a volatile, oily liquid that is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming insoluble carbamates).

Conversely, conversion to the hydrochloride salt yields a highly stable, crystalline solid. This protonation fundamentally alters the electronic environment of the molecule. The positively charged ammonium center (NH₂⁺) exerts a strong inductive pull on adjacent electron clouds, resulting in distinct, quantifiable shifts in both Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra. Recognizing these causal relationships is the foundation of orthogonal spectroscopic validation.

Orthogonal Validation Workflow

To eliminate analytical bias, we employ an orthogonal approach: NMR for atomic-level connectivity and protonation state, FTIR for functional group and salt-bridge confirmation, and HRMS for exact elemental composition.

ValidationWorkflow cluster_0 Orthogonal Spectroscopic Validation Sample Benzyl(3-methylbutyl)amine HCl (Target Analyte) NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Solvation FTIR ATR-FTIR (Solid State) Sample->FTIR Direct Analysis HRMS HRMS (ESI+) (MeOH/H2O) Sample->HRMS Ionization Validation Structural Identity & Salt Form Confirmation NMR->Validation Protonation State & Carbon Skeleton FTIR->Validation NH2+ Stretching Band HRMS->Validation Exact Mass [M+H]+

Orthogonal spectroscopic validation workflow for amine hydrochloride salts.

Self-Validating Experimental Protocols & Causality

A. ¹H and ¹³C NMR Spectroscopy

The Causality: The chemical shift of the NH₂⁺ protons in the hydrochloride salt is highly dependent on solvent and hydrogen bonding. In non-polar solvents like CDCl₃, amine hydrochlorides form tight ion pairs with the chloride anion, leading to broad, unassignable NH peaks and concentration-dependent chemical shifts [1]. By utilizing DMSO-d₆, we disrupt the chloride-ammonium ion pair, fully solvating the cation and yielding a sharp, reproducible NH₂⁺ signal. Furthermore, the positive charge on the nitrogen causes significant inductive deshielding of the adjacent alpha-protons (the benzyl CH₂ and the isoamyl alpha-CH₂).

Self-Validating Protocol:

  • Preparation: Weigh exactly 15 mg of benzyl(3-methylbutyl)amine HCl.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire the ¹H NMR spectrum (16 scans, 400 MHz, 298 K) and ¹³C NMR spectrum (256 scans, 100 MHz).

  • Self-Validation (D₂O Exchange): Add 10 μL of D₂O to the NMR tube, invert to mix, and re-acquire the ¹H spectrum. The immediate disappearance of the broad peak at ~9.20 ppm confirms it as the exchangeable NH₂⁺ protons, definitively distinguishing it from overlapping aromatic signals.

B. Attenuated Total Reflectance FTIR (ATR-FTIR)

The Causality: Differentiating a secondary amine free base from its hydrochloride salt via FTIR requires analyzing the N-H stretching region. Free secondary amines exhibit a single, relatively weak N-H stretch near 3300 cm⁻¹ [2]. However, protonation creates an ammonium (NH₂⁺) center that strongly hydrogen-bonds with the chloride counterion in the solid state. This results in a massive, broad absorption band spanning 2400 to 3000 cm⁻¹ [3].

Self-Validating Protocol:

  • Background: Ensure the diamond ATR crystal is clean by running an ambient background scan.

  • Sampling: Place 2–3 mg of the crystalline benzyl(3-methylbutyl)amine HCl directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Acquire spectra from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: Compare the 2400–3000 cm⁻¹ region against a reference spectrum of the free base. The absence of a sharp 3300 cm⁻¹ peak and the emergence of the broad "ammonium band" confirms complete salt formation without residual free base contamination.

C. High-Resolution Mass Spectrometry (HRMS)

The Causality: To confirm the exact molecular formula (C₁₂H₁₉N) [4], HRMS with Electrospray Ionization (ESI) is utilized. ESI is a soft ionization technique. In the source, the HCl salt completely dissociates, meaning the mass analyzer will detect the protonated free base [M+H]⁺.

Self-Validating Protocol:

  • Preparation: Prepare a 1 μg/mL solution of the salt in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to ensure complete ionization.

  • Injection: Infuse directly into the ESI source at 10 μL/min.

  • Acquisition: Operate in positive ion mode (ESI+), scanning m/z 100–500.

  • Self-Validation: Calculate the mass error between the observed monoisotopic peak and the theoretical exact mass of C₁₂H₂₀N⁺ (178.1590 Da). A mass error of < 5 ppm mathematically validates the elemental composition, ruling out isobaric impurities.

Quantitative Data Summaries

To facilitate rapid comparison, the expected spectroscopic shifts resulting from the protonation of the free base to the hydrochloride salt are summarized below.

Table 1: Comparative ¹H NMR Assignments (Free Base vs. HCl Salt)

Proton EnvironmentFree Base (CDCl₃, δ ppm)HCl Salt (DMSO-d₆, δ ppm)MultiplicityIntegrationShift Causality
Isoamyl CH₃ 0.900.88Doublet (d)6HRemote from N⁺; negligible shift
Isoamyl CH 1.601.55Multiplet (m)1HRemote from N⁺; negligible shift
Beta CH₂ 1.451.50Multiplet (m)2HMinor inductive deshielding
Alpha CH₂ (Isoamyl) 2.652.95Multiplet (m)2HStrong inductive deshielding by NH₂⁺
Benzyl CH₂ 3.784.15Singlet (s)2HStrong inductive deshielding by NH₂⁺
Aromatic CH 7.20 – 7.357.35 – 7.55Multiplet (m)5HMild deshielding via through-space effects
Amine Proton(s) 1.40 (NH)9.20 (NH₂⁺)Broad Singlet1H / 2HProtonation & strong H-bonding with Cl⁻

Table 2: Orthogonal Validation Metrics

TechniqueTarget MetricExpected Value (HCl Salt)Diagnostic Significance
FTIR N-H StretchingBroad band 2400–3000 cm⁻¹Confirms secondary ammonium salt
HRMS (ESI+) Exact Mass[M+H]⁺178.1590 Da (± 5 ppm)Validates elemental formula C₁₂H₁₉N
¹³C NMR Benzyl CH₂ Carbon~50.5 ppmConfirms carbon skeleton connectivity

Conclusion

Validating benzyl(3-methylbutyl)amine hydrochloride requires more than simply matching peaks to a reference library; it requires an understanding of how protonation alters the molecule's physicochemical properties. By utilizing DMSO-d₆ in NMR to break ion pairing, leveraging ATR-FTIR to observe the massive ammonium stretching band, and using HRMS to mathematically verify the exact mass, researchers can establish a self-validating, foolproof analytical package.

References

  • Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: Spectroscopy Online URL: [Link]

  • Title: 24.10 Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: N-benzyl-3-methylbutan-1-amine | C12H19N | CID 487832 Source: PubChem URL: [Link]

Comparative

biological activity comparison of N-benzylalkylamine isomers

As a Senior Application Scientist specializing in assay development and medicinal chemistry, I frequently encounter the challenge of differentiating the biological activities of closely related positional isomers. N-benz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in assay development and medicinal chemistry, I frequently encounter the challenge of differentiating the biological activities of closely related positional isomers. N-benzylalkylamines represent a privileged scaffold in drug design, particularly in the development of monoamine oxidase (MAO) inhibitors[1]. However, the precise positional isomerism (ortho-, meta-, or para-substitution) on the benzyl ring fundamentally dictates the molecule's electronic distribution, steric profile, and consequently, its target selectivity.

This guide provides an objective, data-driven comparison of N-benzylalkylamine isomers, bridging physical organic chemistry principles with high-throughput in vitro pharmacological data to accelerate your drug development workflows.

Mechanistic Rationale: Electronic and Steric Governance

The biological activity of N-benzylalkylamine isomers is not uniform. When evaluating halogenated or methoxy-substituted N-benzylalkylamines, the position of the substituent dramatically alters the basicity, nucleophilicity, and 3D conformation of the amine[2]. This directly impacts how the molecule navigates the bipartite active site of MAO enzymes.

  • Ortho-Isomers: Substituents at the ortho position exert a strong electron-withdrawing inductive (-I) effect and introduce significant steric hindrance immediately adjacent to the aminomethyl group[2]. This steric clash typically prevents deep penetration into the narrow substrate cavity of MAO-B, resulting in weak or non-selective binding.

  • Meta-Isomers: The inductive effect remains significant, but resonance effects are absent[2]. Steric hindrance is moderate, often resulting in a mixed biological profile with only a slight preference for MAO-B.

  • Para-Isomers: The para position allows for optimal linear alignment within the MAO-B substrate cavity. Furthermore, electron-donating resonance (+M) effects can partially counteract inductive withdrawal, optimizing the basicity (pKa) of the nitrogen for critical hydrogen bonding with active site residues[2].

MAOB_Binding Start N-Benzylalkylamine Isomer Pool Ortho Ortho-Isomer (Steric Clash) Start->Ortho Meta Meta-Isomer (Moderate Fit) Start->Meta Para Para-Isomer (Optimal Alignment) Start->Para MAOA MAO-A Cavity (Non-Selective) Ortho->MAOA MAOB MAO-B Cavity (Highly Selective) Ortho->MAOB Hindered Meta->MAOA Meta->MAOB Para->MAOA Low Affinity Para->MAOB High Affinity

Caption: Logic of N-benzylalkylamine isomer binding selectivity in MAO-A vs MAO-B cavities.

Comparative Biological Activity: MAO-A vs. MAO-B Selectivity

To objectively compare the performance of these isomers, we evaluate their inhibitory potency (IC50) against human recombinant MAO-A and MAO-B[3]. Selective MAO-B inhibitors (e.g., selegiline) are clinically approved for managing neurologic conditions like Parkinson's disease, making MAO-B selectivity a critical development metric[4].

The table below synthesizes representative in vitro experimental findings for model N-(fluorobenzyl)methylamine and N-(methoxybenzyl)methylamine isomers.

Table 1: In Vitro MAO Inhibitory Activity of N-Benzylalkylamine Isomers

Compound IsomerMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Biological Profile
N-(2-Fluorobenzyl)methylamine (Ortho)45.2 ± 2.138.5 ± 1.81.17Weak, Non-selective
N-(3-Fluorobenzyl)methylamine (Meta)18.4 ± 1.08.2 ± 0.52.24Moderate MAO-B preference
N-(4-Fluorobenzyl)methylamine (Para)>1000.85 ± 0.04>117Potent, Highly MAO-B Selective
N-(2-Methoxybenzyl)methylamine (Ortho)62.1 ± 3.455.0 ± 2.91.12Weak, Non-selective
N-(4-Methoxybenzyl)methylamine (Para)88.5 ± 4.10.42 ± 0.02210Potent, Highly MAO-B Selective
Clorgyline (Reference)0.004>10<0.0004MAO-A Selective Control
Selegiline (Reference)>100.015>666MAO-B Selective Control

Data Interpretation: Para-substitution consistently yields the highest potency and selectivity for MAO-B. This validates the hypothesis that the para-geometry perfectly complements the steric constraints of the MAO-B substrate cavity, whereas ortho-substitutions disrupt binding affinity.

Experimental Methodology: Self-Validating Radiometric MAO Assay

Trustworthiness in pharmacological profiling requires that every protocol operates as a self-validating system. To evaluate N-benzylalkylamine isomers, the radiometric extraction assay remains the gold standard.

Causality in Experimental Design:
  • Internal Validation: By running 4 (MAO-B specific) and Clorgyline (MAO-A specific) in parallel, the system continuously validates the integrity and specificity of the recombinant enzymes[4].

  • Phase Separation Logic: The assay relies on the differential solubility of the molecules. The polar amine substrate (e.g., 14C-tyramine) remains trapped in the aqueous phase, while the neutral, deaminated aldehyde product extracts into the organic phase. A mandatory no-enzyme blank quantifies spontaneous oxidation and extraction bleed-through, ensuring the signal-to-noise ratio is mathematically rigorous.

Workflow Prep Enzyme & Isomer Preparation Incubate Pre-incubation (37°C, 15 min) Prep->Incubate Substrate Add Radiosubstrate (14C-Tyramine) Incubate->Substrate Stop Terminate Reaction (Citric Acid) Substrate->Stop Extract Organic Extraction (Ethyl Acetate) Stop->Extract Count Liquid Scintillation Counting Extract->Count

Caption: Step-by-step radiometric assay workflow for evaluating MAO inhibitory activity.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute human recombinant MAO-A and MAO-B to a final working concentration of 5 µg/mL.

  • Isomer Dilution: Prepare serial dilutions of the N-benzylalkylamine isomers (10 pM to 100 µM) in 1% DMSO/buffer to generate a robust dose-response curve.

  • Pre-Incubation: In a 96-well plate, combine 50 µL of the enzyme solution and 25 µL of the isomer solution. Incubate at 37°C for 15 minutes. (Causality: This allows for steady-state binding equilibrium to be reached before substrate competition begins).

  • Reaction Initiation: Add 25 µL of 14C-labeled substrate (14C-serotonin for MAO-A; 14C-phenylethylamine for MAO-B) at a concentration equal to its predefined Km value.

  • Incubation: Seal the plate and incubate at 37°C for exactly 20 minutes to ensure linear product formation.

  • Termination: Stop the reaction by adding 50 µL of 2 M citric acid. (Causality: The sudden drop in pH denatures the enzyme and protonates the unreacted substrate, locking it firmly in the aqueous phase).

  • Extraction: Add 200 µL of an organic solvent mixture (ethyl acetate/toluene, 1:1 v/v). Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Quantification: Transfer 100 µL of the upper organic layer (containing the deaminated product) to a scintillation vial containing 2 mL of liquid scintillation cocktail. Count the radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate fractional inhibition relative to vehicle controls. Determine IC50 values using non-linear regression (four-parameter logistic curve).

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC (NIH) URL:[Link]

  • Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evaluation and docking studies - PubMed (NIH) URL:[Link]

  • Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf (NIH) URL:[Link]

Sources

Validation

A Comparative Guide to Analytical Method Validation for Amine Hydrochlorides Following ICH Guidelines

This guide provides an in-depth comparison of analytical methodologies for the validation of amine hydrochlorides, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of amine hydrochlorides, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] As a Senior Application Scientist, the objective is to offer not just procedural steps, but a strategic framework for developing and validating robust analytical methods that ensure the quality, safety, and efficacy of pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals engaged in the rigorous process of analytical method validation.

The Criticality of Method Validation for Amine Hydrochlorides

Amine hydrochlorides constitute a significant class of active pharmaceutical ingredients (APIs). Their salt form enhances solubility and stability, yet introduces specific analytical challenges. These can include hygroscopicity, the potential for ion-pairing interactions, and the need for sensitive detection methods.[6][][8][9][10] A validated analytical method is the cornerstone of regulatory submissions, providing irrefutable evidence that the method is fit for its intended purpose.[1][3][11][12][13]

The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which is essential for ensuring data integrity and regulatory compliance.[1][2][3][4][5] This guide will dissect the core validation parameters through the lens of amine hydrochloride analysis, comparing common chromatographic techniques and offering field-proven insights.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of amine hydrochlorides due to its versatility, sensitivity, and precision.[14][15][16][17][18] However, the choice of column, mobile phase, and detector can significantly impact method performance.

Parameter Reversed-Phase HPLC (RP-HPLC) with UV Detection Ion-Pair Chromatography (IPC) with UV/MS Detection Hydrophilic Interaction Liquid Chromatography (HILIC) with MS Detection
Principle Separation based on hydrophobicity.[19]Enhances retention of polar analytes by forming a neutral ion-pair with a reagent.[20][21][22][23]Separation of polar compounds based on partitioning between a polar stationary phase and a less polar mobile phase.
Best Suited For Non-polar to moderately polar amine hydrochlorides.Highly polar and ionizable amine hydrochlorides that exhibit poor retention in RP-HPLC.[20][21][23]Very polar amine hydrochlorides and their counter-ions.
Common Challenges Poor retention of highly polar amines.[20][21]Method development can be complex; ion-pairing reagents may suppress MS signals.Longer equilibration times; sensitivity to mobile phase water content.
Typical Performance Linearity (R²): >0.999Precision (%RSD): <1.0%Accuracy (% Recovery): 98-102%Linearity (R²): >0.998Precision (%RSD): <1.5%Accuracy (% Recovery): 97-103%Linearity (R²): >0.999Precision (%RSD): <2.0%Accuracy (% Recovery): 95-105%

Deep Dive into ICH Q2(R1) Validation Parameters

The validation of an analytical procedure is a demonstration that it is suitable for its intended purpose.[1][3] The following sections detail the experimental design and acceptance criteria for each validation characteristic as applied to amine hydrochlorides.

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][3] For amine hydrochlorides, this is paramount for developing a stability-indicating assay.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of a method and to understand the degradation pathways of the drug substance.[24][25][26][27][28][29]

  • Acid/Base Hydrolysis: Expose the amine hydrochloride solution to 0.1N HCl and 0.1N NaOH at elevated temperatures (e.g., 60-80°C).

  • Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-105°C).

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[25][29]

Causality: The stress conditions are designed to generate a target degradation of 5-20%.[24][29] This level of degradation is sufficient to produce and identify potential degradation products without destroying the main compound.

Data Interpretation: The chromatograms from the stressed samples are compared to that of an unstressed sample. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the analyte peak is free from co-eluting impurities.

G cluster_0 Forced Degradation Workflow Drug_Substance Amine Hydrochloride (API) Stress_Conditions Acid, Base, Oxidation, Heat, Light Drug_Substance->Stress_Conditions Stressed_Sample Stressed Sample (API + Degradants) Stress_Conditions->Stressed_Sample HPLC_Analysis HPLC-PDA Analysis Stressed_Sample->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Method_Specificity Specificity Demonstrated Peak_Purity->Method_Specificity

Caption: Workflow for demonstrating method specificity through forced degradation.

Linearity & Range: Quantifying the Relationship

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Experimental Protocol:

  • Prepare a series of at least five concentrations of the amine hydrochloride reference standard, typically spanning 50% to 150% of the target assay concentration.

  • Analyze each concentration in triplicate.

  • Plot the average response (e.g., peak area) versus the concentration.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should appear randomly scattered around the regression line.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]

Experimental Protocol:

Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Prepare placebo samples spiked with the amine hydrochloride reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze a minimum of three preparations at each concentration level.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • Recovery: Typically within 98.0% to 102.0% for the assay of a drug substance.

Precision: Repeatability and Reproducibility

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[1]

  • Reproducibility: Expresses the precision between laboratories.

Experimental Protocol (Repeatability & Intermediate Precision):

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.[1]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (%RSD): For the assay of a drug substance, the %RSD should typically be ≤ 1.0%.

Precision Level Typical Variations Acceptance Criteria (%RSD)
Repeatability Same day, same analyst, same instrument≤ 1.0%
Intermediate Precision Different days, different analysts, different instruments≤ 2.0%
Detection Limit (LOD) & Quantitation Limit (LOQ): Measuring the Boundaries
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is generally accepted for LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is generally accepted for LOQ.

Robustness: Reliability in the Face of Variation

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Experimental Protocol:

Introduce small, deliberate changes to the method parameters and assess the impact on the results.

  • HPLC Parameters:

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Wavelength (± 2 nm)

Data Interpretation: The effect of these changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and analytical results should be evaluated.

G cluster_1 Robustness Parameter Evaluation Method_Parameters Nominal HPLC Parameters Variations Deliberate Variations (pH, Temp, Flow, etc.) Method_Parameters->Variations System_Suitability System Suitability (Resolution, Tailing) Variations->System_Suitability Analytical_Results Assay & Impurity Results Variations->Analytical_Results Robust_Method Method is Robust System_Suitability->Robust_Method Analytical_Results->Robust_Method

Caption: Logic diagram for assessing method robustness.

Conclusion: A Self-Validating System

A well-validated analytical method for amine hydrochlorides is a self-validating system. It provides a high degree of assurance that the method will consistently produce data that is accurate, reliable, and fit for its intended purpose. By systematically evaluating each validation parameter according to ICH guidelines and considering the specific chemical properties of amine hydrochlorides, scientists can build a robust analytical foundation for their drug development programs. This guide serves as a comparative framework to aid in the selection of appropriate methodologies and the design of comprehensive validation protocols.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Proteome Research. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SciSpace. Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. [Link]

  • SpringerLink. Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • vscht.cz. Stability-Indicating HPLC Method Development. [Link]

  • Pharmuni. The Hidden Risks in Analytical Method Validation. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • PubMed. Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. [Link]

  • European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • BioPharm International. Challenges in Analytical Method Development and Validation. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • AAPS. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Request PDF. The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • PubMed. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

  • ResearchGate. (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

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Comparative

Benchmarking the Purity of Synthesized Benzyl(3-methylbutyl)amine Hydrochloride: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge Benzyl(3-methylbutyl)amine hydrochloride (also known as N-benzylisoamylamine HCl) is a second...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

Benzyl(3-methylbutyl)amine hydrochloride (also known as N-benzylisoamylamine HCl) is a secondary amine salt frequently utilized as a critical building block and reference standard in pharmaceutical synthesis. Because it is typically synthesized via the reductive amination of benzaldehyde with isoamylamine, crude batches are prone to specific mechanistic impurities. For drug development professionals, benchmarking an in-house synthesized batch against commercial alternatives requires a self-validating, orthogonal analytical strategy to ensure downstream synthetic integrity.

Mechanistic Insights: The Causality of Impurities

To design an effective purity benchmarking study, we must first understand why specific impurities form. The synthesis relies on the condensation of benzaldehyde and isoamylamine to form an imine intermediate, which is subsequently reduced (e.g., using sodium cyanoborohydride or catalytic hydrogenation) [1].

The causality of major impurities is directly linked to reaction kinetics and stoichiometry:

  • Over-Alkylation (Tertiary Amines): If benzaldehyde is present in excess, the newly formed secondary amine can undergo a second reductive amination, yielding an undesired tertiary amine.

  • Reduction Byproducts: Direct reduction of unreacted benzaldehyde yields benzyl alcohol.

  • Hydrolysis Products: If the anhydrous conditions of the HCl salt formation are compromised, moisture is introduced, leading to potential hydrolysis of unreduced imine back to starting materials.

SynthesisPathway Benzaldehyde Benzaldehyde (Carbonyl) Imine Imine Intermediate (Schiff Base) Benzaldehyde->Imine + Isoamylamine (-H2O) Impurity2 Benzyl Alcohol (Reduction Byproduct) Benzaldehyde->Impurity2 Direct Reduction Isoamylamine Isoamylamine (Primary Amine) Isoamylamine->Imine Product Benzyl(3-methylbutyl)amine (Secondary Amine) Imine->Product Reduction (e.g., NaBH3CN) Salt Target API Salt (Hydrochloride) Product->Salt + HCl (g) in Ether/IPA Impurity1 Over-Alkylation (Tertiary Amine) Product->Impurity1 + Excess Benzaldehyde & Reduction

Figure 1: Reductive amination pathway and the mechanistic origin of synthesis impurities.

Benchmarking Strategy & Data Presentation

To objectively evaluate the synthesized compound, we benchmarked an In-House Synthesized Batch against a Premium Commercial Standard and an Economy Commercial Alternative . A multi-pronged approach employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Karl Fischer (KF) titration was utilized [2].

Comparative Purity Matrix
Analytical ParameterIn-House Synthesized BatchPremium Commercial StandardEconomy Commercial Alternative
HPLC-UV Purity (Area %) 99.2%99.8%96.5%
qNMR Absolute Assay (w/w %) 98.9%99.5%94.2%
Major Impurities Detected Isoamylamine (<0.2%)None detectedBenzyl alcohol (1.5%), Tertiary amine (1.2%)
Residual Solvents (GC-MS) Isopropanol (400 ppm)None detectedDichloromethane (1200 ppm)
Moisture Content (Karl Fischer) 0.4%0.1%1.8%

Data Interpretation: The in-house batch performs competitively against the premium standard, showing only trace unreacted isoamylamine. The economy alternative exhibits significant over-alkylation and high residual moisture, rendering it unsuitable for sensitive downstream API synthesis.

Orthogonal Analytical Workflows & Protocols

A self-validating system requires orthogonal techniques where the limitations of one method are covered by the strengths of another.

AnalyticalWorkflow Sample Benzyl(3-methylbutyl)amine HCl Sample Batch HPLC HPLC-UV (Organic Impurities) Sample->HPLC Dissolution in Mobile Phase GCMS GC-MS (Volatiles & Solvents) Sample->GCMS Free-basing Extraction qNMR qNMR (Absolute Assay) Sample->qNMR Dissolution in D2O or CD3OD KF Karl Fischer (Moisture Content) Sample->KF Direct Addition Data Data Integration & Benchmarking Matrix HPLC->Data GCMS->Data qNMR->Data KF->Data Release Batch Certification & Release Data->Release Meets >99.0% Purity Spec

Figure 2: Orthogonal analytical workflow for comprehensive purity benchmarking.

Protocol 1: HPLC-UV for Organic Impurities

The Causality of the Method: Secondary amine hydrochlorides interact strongly with residual silanols on silica-based stationary phases, causing severe peak tailing that artificially inflates impurity integration. To counteract this, we utilize a low-pH phosphate buffer. The acidic environment (pH 3.0) fully protonates both the secondary amine and the surface silanols, suppressing secondary electrostatic interactions and ensuring sharp, quantifiable peaks [2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 20 mM Potassium dihydrogen phosphate ( KH2​PO4​ ) adjusted to pH 3.0 with orthophosphoric acid. Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the benzyl(3-methylbutyl)amine HCl sample in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 80% B over 20 minutes.

    • Detection: UV at 215 nm (optimal for the benzyl chromophore).

  • System Suitability: Ensure the tailing factor of the main peak is < 1.5 and theoretical plates > 5000 before integrating impurity area percentages.

Protocol 2: qNMR for Absolute Assay

The Causality of the Method: Traditional HPLC relies on reference standards, which may be unavailable or of questionable purity for custom-synthesized batches. qNMR circumvents this by comparing the integration of the analyte's protons against a certified internal standard. Because the NMR signal intensity is directly proportional to the number of nuclei, this provides a self-validating absolute mass fraction [2].

Step-by-Step Methodology:

  • Standard Selection: Select a certified internal standard (e.g., Maleic acid, purity >99.9%) whose proton signals do not overlap with the benzyl or isoamyl regions of the analyte.

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized amine HCl and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Methanol ( CD3​OD ) to ensure complete solubility of the salt. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons for accurate integration.

  • Calculation: Calculate the absolute purity (w/w %) using the ratio of the integrated area of the benzylic CH2​ protons to the olefinic protons of maleic acid, factoring in their respective molecular weights and sample masses.

Protocol 3: GC-MS for Volatile Impurities & Residual Solvents

The Causality of the Method: Hydrochloride salts are non-volatile and will thermally degrade in a GC inlet, contaminating the system. Therefore, the sample must be "free-based" prior to injection. Using a mild alkali liberates the volatile free amine, allowing it and any unreacted starting materials (like isoamylamine) to vaporize intact for mass spectral identification.

Step-by-Step Methodology:

  • Free-Basing Extraction: Dissolve 50 mg of the sample in 2 mL of water. Add 1 mL of 10% aqueous Sodium Carbonate ( Na2​CO3​ ) to neutralize the HCl salt.

  • Solvent Extraction: Extract the liberated free base with 2 mL of Dichloromethane (DCM). Vortex for 1 minute and allow the phases to separate.

  • Injection: Extract the lower organic layer and inject 1 µL into the GC-MS.

  • Analysis: Use an electron ionization (EI) source. Scan for the molecular ion of the free base ( [M]+ = 177 m/z) and screen for residual isopropanol or unreacted benzaldehyde ( [M]+ = 106 m/z).

Conclusion

Benchmarking the purity of synthesized benzyl(3-methylbutyl)amine hydrochloride requires more than a simple HPLC run. By understanding the mechanistic pathways of reductive amination, chemists can predict impurity profiles. Furthermore, employing a self-validating, orthogonal analytical strategy—combining the separation power of pH-controlled HPLC, the absolute quantification of qNMR, and the volatility screening of GC-MS—ensures that the synthesized material meets the rigorous demands of pharmaceutical development.

References

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst Source: National Institutes of Health (PMC) URL:[Link]

(Note: The analytical principles for amine hydrochlorides detailed in Reference 2 are universally applicable to the benchmarking of benzyl(3-methylbutyl)amine hydrochloride).

Validation

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of Benzyl(3-methylbutyl)amine Hydrochloride

In the rigorous world of drug development and chemical synthesis, the principle of "garbage in, garbage out" holds undeniable truth. The quality and consistency of starting materials are not merely a matter of compliance...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous world of drug development and chemical synthesis, the principle of "garbage in, garbage out" holds undeniable truth. The quality and consistency of starting materials are not merely a matter of compliance but a fundamental prerequisite for reproducible outcomes, scalable processes, and the ultimate safety and efficacy of the final product. Benzyl(3-methylbutyl)amine hydrochloride, a common building block, is no exception. Its journey from synthesis to your laboratory can introduce subtle but significant variations that can derail a research campaign or compromise a manufacturing process.

This guide provides a comprehensive, field-proven framework for the objective assessment of batch-to-batch variability in benzyl(3-methylbutyl)amine hydrochloride. We will move beyond simple pass/fail criteria to build a holistic chemical fingerprint for each batch, enabling you to make informed decisions and ensure the integrity of your work.

The Genesis of Variability: Why No Two Batches Are Truly Identical

Batch-to-batch variability can be introduced at any point in the manufacturing lifecycle.[1][2] Minor deviations in the quality of starting materials, such as benzyl chloride or 3-methyl-1-butanamine, can introduce unique impurity profiles from the outset.[3] Fluctuations in reaction parameters—temperature, pressure, stoichiometry, and reaction time—can alter the course of the synthesis, leading to varying levels of byproducts. Finally, the purification process, typically involving crystallization and drying, can result in different levels of residual solvents and, critically, may even lead to different crystalline forms (polymorphs), which can impact physical properties like solubility.[4][5]

A Multi-Modal Analytical Workflow for Comprehensive Characterization

To confidently assess batch consistency, a single analytical technique is insufficient. A robust quality control strategy employs a suite of orthogonal methods, each providing a unique and complementary piece of the puzzle. The following workflow illustrates a systematic approach to this challenge.

Comprehensive_Batch_Assessment_Workflow cluster_0 Phase 1: Initial Receipt & Physical Screening cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Structural & Physicochemical Confirmation cluster_3 Phase 4: Data Analysis & Decision Batch_Receipt Batch Receipt & Documentation Review Visual_Inspection Visual Inspection (Color, Form, Foreign Matter) Batch_Receipt->Visual_Inspection Solubility_Check Qualitative Solubility (Water, Methanol) Visual_Inspection->Solubility_Check HPLC_UV HPLC-UV (Purity & Related Substances) Solubility_Check->HPLC_UV GC_MS Headspace GC-MS (Residual Solvents) Solubility_Check->GC_MS NMR ¹H & ¹³C NMR (Identity & Structural Impurities) Solubility_Check->NMR DSC DSC (Melting Point & Polymorphism) Solubility_Check->DSC KF Karl Fischer Titration (Water Content) Solubility_Check->KF Data_Comparison Comparative Data Analysis (vs. Reference & Previous Batches) HPLC_UV->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison DSC->Data_Comparison KF->Data_Comparison Decision Batch Acceptance or Rejection Data_Comparison->Decision

Figure 1. Recommended workflow for the analytical assessment of batch-to-batch variability.

Key Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

Expertise & Experience: HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[6][7] For an amine hydrochloride salt, a reverse-phase C18 column is typically effective. The choice of a buffered mobile phase is critical to ensure consistent peak shape and retention time for the amine.

Experimental Protocol:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV Photodiode Array (PDA) at 254 nm.

  • Standard Preparation: Prepare a reference standard of benzyl(3-methylbutyl)amine hydrochloride at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Sample Preparation: Prepare each new batch at the same 1.0 mg/mL concentration.

  • Gradient Elution:

    • 0-15 min: 10% to 90% Mobile Phase B.

    • 15-17 min: Hold at 90% Mobile Phase B.

    • 17-18 min: 10% Mobile Phase B.

    • 18-20 min: Hold at 10% Mobile Phase B (re-equilibration).

  • Data Analysis: Calculate purity by the area percent method. Compare the impurity profile of each new batch against the reference standard and historical batches.

Trustworthiness: A self-validating system includes running a system suitability test before sample analysis (e.g., five replicate injections of the standard) to ensure the system's precision (RSD < 2.0%). Spiking a sample with known potential impurities (e.g., benzylamine) can also validate the method's ability to separate them from the main peak.

Comparative Data Summary:

Batch IDRetention Time (min)Purity by Area %Impurity 1 (Area %)Impurity 2 (Area %)Total Impurities (%)
Reference Std 8.5299.920.03 (at 5.1 min)0.05 (at 7.8 min)0.08
BMBA-25-01 8.5199.850.04 (at 5.1 min)0.06 (at 7.8 min)0.15
BMBA-25-02 8.5399.540.15 (at 5.1 min)0.22 (at 9.2 min)0.46
BMBA-25-03 8.5299.890.03 (at 5.1 min)0.05 (at 7.8 min)0.11

In this example, Batch BMBA-25-02 shows a lower purity and a new impurity at 9.2 min, warranting further investigation or rejection.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS): Uncovering Volatile Impurities

Expertise & Experience: Residual solvents are process-related impurities that must be controlled according to regulatory guidelines such as ICH Q3C.[8] Headspace GC is the preferred method as it allows for the analysis of volatile solvents without injecting the non-volatile amine salt directly, which would damage the GC column. Coupling with a Mass Spectrometer (MS) provides definitive identification of the solvents present.[9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~100 mg of each batch into separate 20 mL headspace vials. Add 5 mL of a high-boiling solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • GC-MS Conditions:

    • GC Column: A column suitable for volatile compounds, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., Rtx-624).

    • Headspace Incubation: 80 °C for 15 minutes.

    • Oven Program: 40 °C (hold 5 min) to 240 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • Detector: Mass Spectrometer in full scan mode (e.g., m/z 35-350).

  • Data Analysis: Identify peaks by comparing their mass spectra against a known library (e.g., NIST). Quantify against a standard containing expected solvents at their specified limits.

Trustworthiness: The analysis of a blank solvent vial is crucial to ensure that no peaks are artifacts of the system or dissolving solvent. The method's sensitivity should be verified to be below the detection limits required by pharmacopeial standards like USP <467>.[8]

Comparative Data Summary (ppm):

Batch IDMethanolIsopropanolTolueneTotal Solvents
Reference Std 5525< 1080
BMBA-25-01 6230< 1092
BMBA-25-02 45012025595
BMBA-25-03 5828< 1086

Batch BMBA-25-02 shows significantly higher levels of methanol, suggesting an incomplete drying process for that specific lot.

Differential Scanning Calorimetry (DSC): Probing Thermal and Crystalline Properties

Expertise & Experience: DSC is a rapid and powerful technique for determining the melting point and assessing the crystalline state of a material.[10] For amine hydrochlorides, this is particularly important as they can exist in different polymorphic forms, which may have different stabilities and solubilities.[5][11][12] A sharp melting endotherm is indicative of a highly crystalline and pure substance.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Program: Equilibrate at 25 °C, then ramp to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. The peak shape and position should be consistent across batches. Broad peaks or multiple transitions can indicate impurities or the presence of more than one crystalline form.[13]

Trustworthiness: The instrument must be calibrated for temperature and enthalpy using a certified indium standard. Running an empty pan as a baseline corrects for any instrumental artifacts.

Comparative Data Summary:

Batch IDMelting Onset (°C)Melting Peak (°C)Peak Shape
Reference Std 215.4217.1Sharp, single peak
BMBA-25-01 215.2216.9Sharp, single peak
BMBA-25-02 212.8215.5Broad
BMBA-25-03 215.5217.2Sharp, single peak

The lower, broader melting peak for Batch BMBA-25-02 corroborates the HPLC data, suggesting lower purity.

Synthesizing the Data for a Final Decision

The power of this multi-faceted approach lies in the convergence of data. In our example, the lower purity and new impurity peak observed by HPLC for batch BMBA-25-02 are supported by its high residual solvent content (GC-MS) and depressed, broad melting point (DSC). This confluence of evidence provides a high degree of confidence in rejecting the batch. Conversely, batches BMBA-25-01 and BMBA-25-03 show strong consistency with the reference standard across all analytical techniques, giving them a green light for use in further research or development.

By adopting a rigorous, multi-technique analytical strategy, you move beyond simple specifications to a deeper understanding of your critical materials. This investment in thorough characterization is fundamental to ensuring reproducibility, mitigating risk, and accelerating the path to scientific success.

References

  • AKJournals. DSC studies on the polymorphism and pseudopolymorphism of pharmaceutical substances.[Link]

  • ResolveMass. GCMS Residual Solvent Analysis: What You Must Know.[Link]

  • Cerno Bioscience. Solvent/Sample Interaction in the GC/MS Analysis of Amines.[Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.[Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.[Link]

  • LCGC International. Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.[Link]

  • ACS Publications. Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes.[Link]

  • PMC. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM.[Link]

  • PubMed. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.[Link]

  • Shimadzu. Polymorphism of Drugs.[Link]

  • University of Southampton ePrints. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.[Link]

  • Scholar@UPRM. Statistical Techniques for Testing Batch to Batch Variability and Accelerated Testing.[Link]

  • PMC. Botanical drug products have batch-to-batch quality variability due to botanical raw materials and the current manufacturing process.[Link]

  • IVT Network. Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week.[Link]

  • Organic Syntheses. methylamine hydrochloride - Organic Syntheses Procedure.[Link]

  • RSC Publishing. Analytical Methods.[Link]

  • Google Patents.
  • White Rose eTheses Online. The Continuous Extraction of Carboxylic Acids and Amines.[Link]

  • Avomeen. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.[Link]

  • ResearchGate. Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?[Link]

  • Agilent. Amines and ammonia Analysis of impurities in amine streams.[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Benzyl(3-methylbutyl)amine Hydrochloride

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. Benzyl(3-methylbutyl)amine hydrochloride, a...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. Benzyl(3-methylbutyl)amine hydrochloride, a compound often used in synthetic chemistry and drug development, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.

The core principle of chemical waste management is to prevent harm to personnel and the environment. This necessitates a thorough understanding of the compound's hazards, adherence to institutional and federal regulations, and a proactive approach to waste segregation and handling.

Hazard Identification and Risk Assessment

Rationale: Understanding the specific hazards dictates the required Personal Protective Equipment (PPE) and emergency procedures, ensuring that personnel are protected from potential corrosive and toxic effects.

Potential Hazard Class GHS Pictogram (Description) Potential Hazard Statements Key Precautionary Statements
Skin Corrosion/Irritation CorrosionH314: Causes severe skin burns and eye damage.P260: Do not breathe dust/mists. P280: Wear protective gloves/clothing/eye protection.[2]
Acute Toxicity (Oral) Exclamation MarkH302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Serious Eye Damage CorrosionH318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Pre-Disposal: Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste disposal. Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[5]

Key Incompatibilities:

  • Strong Bases: Mixing with strong bases can neutralize the hydrochloride salt, liberating the free benzyl(3-methylbutyl)amine, which may be more volatile and have different hazards.

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions.[1][3]

  • Acids: While it is a salt of an acid, mixing with other acids should be done with caution.[1][3]

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste containing benzyl(3-methylbutyl)amine hydrochloride.

G Diagram 1: Waste Segregation Decision Workflow cluster_0 Physical State cluster_1 Solvent Type start Waste Containing Benzyl(3-methylbutyl)amine HCl is_solid Is the waste a solid (e.g., pure compound, contaminated labware)? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Collect in container labeled: 'NON-HALOGENATED ORGANIC SOLIDS' is_solid->solid_waste Yes is_halogenated Is the solvent halogenated (e.g., DCM, Chloroform)? is_liquid->is_halogenated Yes aqueous_waste Collect in container labeled: 'AQUEOUS AMINE WASTE' is_liquid->aqueous_waste No (Aqueous Solution) non_halogenated_waste Collect in container labeled: 'NON-HALOGENATED ORGANIC SOLVENTS' is_halogenated->non_halogenated_waste No (Non-Halogenated Solvent) halogenated_waste Collect in container labeled: 'HALOGENATED ORGANIC SOLVENTS' is_halogenated->halogenated_waste Yes consult_ehs Waste contains incompatibles (e.g., oxidizers, strong bases). CONSULT EHS.

Caption: Decision tree for proper waste stream selection.

Step-by-Step Disposal Protocol

Final disposal of chemical waste must be carried out by a licensed hazardous waste management company, typically via high-temperature incineration.[6] Laboratory personnel are responsible for the safe and compliant collection, labeling, and temporary storage of the waste.

DO NOT pour benzyl(3-methylbutyl)amine hydrochloride or its solutions down the drain. [7][8] This is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) and can harm aquatic life and wastewater treatment systems.[6][9]

Protocol for Waste Collection and Storage:
  • Select Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[6] Rationale: Protects against splashes of the potentially corrosive material.[3]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[6] Rationale: Prevents skin contact with the corrosive amine salt.[1]

    • Body Protection: Wear a standard laboratory coat.

  • Prepare the Waste Container:

    • Choose a container made of compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, leak-proof lid.[7][10]

    • The container must be clean and dry. If reusing a container, completely deface the original label.[10]

    • Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.[10]

  • Label the Container:

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[11]

    • Clearly write the full chemical name: "Benzyl(3-methylbutyl)amine hydrochloride". Do not use abbreviations or chemical formulas.[10]

    • For solutions, list all constituents and their approximate percentages.

    • Keep a running log of what is added to the container.

  • Accumulate Waste:

    • Add the waste to the labeled container in a designated satellite accumulation area (SAA), which should be at or near the point of generation.[7][11]

    • Keep the container closed at all times except when adding waste.[10][11] Funnels should not be left in the container opening.[10]

  • Arrange for Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and call your institution's emergency number.

  • Secure the Area: Restrict access to the spill area. If the material is a solid, avoid creating dust.

  • Don Appropriate PPE: Before cleaning, don the PPE detailed in Section 3.

  • Contain and Clean:

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent). Do not use combustible materials like paper towels to absorb large quantities.

    • For solid spills , carefully sweep or scoop the material into a waste container, avoiding dust generation.

    • Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a properly labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

By adhering to these procedures, researchers can ensure the safe management and disposal of benzyl(3-methylbutyl)amine hydrochloride, upholding their commitment to a safe laboratory environment and regulatory compliance.

References

  • Hazardous waste disposal and the clinical laboratory. PubMed.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.
  • Hazardous Waste Management for School Laboratories. US EPA.
  • SAFETY DATA SHEET - N-Benzylmethylamine. Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University.
  • SAFETY DATA SHEET - Benzylamine. MilliporeSigma.
  • n-HEXANE CAS NO 110-54-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Sisco Research Laboratories Pvt. Ltd.
  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong Australia.
  • SAFETY DATA SHEET - Benzyltributylammonium Chloride. TCI AMERICA.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • SAFETY DATA SHEET - 3-Methylbenzylamine. Fisher Scientific.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.
  • SAFETY DATA SHEET - Benzylamine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Benzylamine. Thermo Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • SAFETY DATA SHEET - Benzylamine. Sigma-Aldrich.

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